Trimethyl thallium
Description
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Properties
CAS No. |
3003-15-4 |
|---|---|
Molecular Formula |
C3H9Tl |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
trimethylthallane |
InChI |
InChI=1S/3CH3.Tl/h3*1H3; |
InChI Key |
VYRLPDUIQPFWPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Tl](C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trimethylthallium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Trimethylthallium is an extremely toxic and pyrophoric compound. All handling and synthesis should be conducted by trained professionals in a properly equipped laboratory with appropriate personal protective equipment and emergency procedures in place. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this hazardous material.
Introduction
Trimethylthallium, Tl(CH₃)₃, is a volatile, colorless solid and a classic example of an organometallic compound.[1] Due to its high toxicity and pyrophoric nature, its study is primarily of academic and research interest, offering insights into the bonding and reactivity of organothallium compounds. This guide provides a comprehensive overview of the synthesis, purification, and characterization of trimethylthallium, intended for an audience with a strong background in chemistry and laboratory safety.
Synthesis of Trimethylthallium
Two primary methods for the synthesis of trimethylthallium have been reported. Both methods require strict anhydrous and anaerobic conditions, typically achieved using Schlenk line techniques or a glovebox.
Method 1: From Dimethylthallium Chloride and Methyllithium (B1224462)
This is a common method for the preparation of trimethylthallium.[2]
Reaction:
(CH₃)₂TlCl + CH₃Li → Tl(CH₃)₃ + LiCl
Experimental Protocol:
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with dimethylthallium chloride (1.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Anhydrous diethyl ether is added to the flask via cannula to create a suspension of the dimethylthallium chloride.
-
Reagent Addition: The suspension is cooled to 0 °C using an ice bath. A solution of methyllithium in diethyl ether (1.0 eq) is added dropwise to the stirred suspension via a dropping funnel or syringe over a period of 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The disappearance of the solid dimethylthallium chloride indicates the progress of the reaction.
-
Work-up and Purification: The reaction mixture is filtered under an inert atmosphere to remove the precipitated lithium chloride. The solvent is then removed from the filtrate under reduced pressure. The resulting crude trimethylthallium can be purified by sublimation or distillation under high vacuum.[2]
Method 2: From Thallium(I) Iodide, Methyl Iodide, and Methyllithium
An alternative synthesis route involves the in-situ formation of methylthallium(I) followed by oxidative addition.[1]
Reaction:
TlI + CH₃Li → CH₃Tl + LiI CH₃Tl + CH₃I → Tl(CH₃)₃ + LiI
Experimental Protocol:
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with thallium(I) iodide (1.0 eq). The flask is evacuated and backfilled with an inert gas three times.
-
Reagent Addition: Anhydrous diethyl ether is added to the flask. To the stirred suspension, a solution of methyllithium in diethyl ether (2.0 eq) is added dropwise at room temperature.
-
Second Reagent Addition: Following the addition of methyllithium, methyl iodide (1.0 eq) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The work-up and purification follow a similar procedure to Method 1, involving filtration to remove lithium iodide and subsequent removal of the solvent and purification of the product by sublimation or vacuum distillation.
Physical and Chemical Properties
Trimethylthallium is a colorless, volatile solid that is highly sensitive to air and moisture.[1] It is pyrophoric, igniting spontaneously upon exposure to air.
| Property | Value | Reference |
| Molecular Formula | C₃H₉Tl | [3] |
| Molar Mass | 249.49 g/mol | [3] |
| Appearance | Colorless solid | [1] |
| Melting Point | 38.5 °C | [1] |
| Boiling Point | Decomposes above 90 °C | [1] |
| Crystal Structure | Tetragonal | [1] |
Characterization of Trimethylthallium
Due to its instability and toxicity, the characterization of trimethylthallium requires specialized techniques and careful handling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of trimethylthallium. The presence of two NMR-active thallium isotopes (²⁰³Tl and ²⁰⁵Tl, both with I = 1/2) leads to characteristic coupling with the methyl protons.
-
¹H NMR: The proton NMR spectrum is expected to show a doublet due to the coupling between the thallium nucleus and the methyl protons. The magnitude of the coupling constant, J(Tl-H), is a key diagnostic feature. For trimethylthallium, a large coupling constant is anticipated. The chemical shift of the methyl protons is expected to be in the upfield region, typical for methyl groups attached to a metal.
-
¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbons. Coupling to the thallium nucleus may also be observed. The chemical shift will be in the aliphatic region.[4][5]
| Nucleus | Expected Chemical Shift (ppm) | Expected Coupling |
| ¹H | ~0.5 - 1.5 | Doublet (J(Tl-H)) |
| ¹³C | ~0 - 10 | Singlet or doublet (J(Tl-C)) |
Infrared (IR) Spectroscopy
The IR spectrum of trimethylthallium is expected to be relatively simple, dominated by the vibrations of the methyl groups.
-
C-H stretching: Strong absorptions are expected in the region of 2800-3000 cm⁻¹.[6]
-
CH₃ bending (deformation): Characteristic absorptions for methyl groups are expected around 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).
-
Tl-C stretching: The thallium-carbon stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of trimethylthallium. Due to the isotopic distribution of thallium (²⁰³Tl and ²⁰⁵Tl), the molecular ion peak will appear as a characteristic doublet.
-
Expected Molecular Ion (M⁺): A doublet corresponding to [C₃H₉²⁰³Tl]⁺ and [C₃H₉²⁰⁵Tl]⁺.
-
Fragmentation Pattern: The fragmentation is likely to involve the successive loss of methyl groups, leading to ions such as [Tl(CH₃)₂]⁺ and [TlCH₃]⁺. The base peak may correspond to the [Tl]⁺ ion.
GC-MS Protocol Considerations: Given the pyrophoric nature of trimethylthallium, direct injection into a standard GC-MS is not recommended. If analysis by GC-MS is necessary, it should be performed with extreme caution using a system designed for air-sensitive compounds, potentially involving in-situ derivatization to a more stable species, though this is not ideal for direct characterization.[1][7]
Safety and Handling
Trimethylthallium is an extremely hazardous substance and must be handled with the utmost care.
-
Toxicity: Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9][10]
-
Pyrophoricity: Trimethylthallium ignites spontaneously in air. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[11][12]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a flame-retardant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[11][13]
-
Emergency Procedures: A class D fire extinguisher (for combustible metals) must be readily available. In case of exposure, immediate medical attention is critical. A safety shower and eyewash station must be accessible.[14]
Experimental and Logical Workflow Diagrams
Synthesis Workflow
Caption: Synthetic routes to trimethylthallium.
Characterization Workflow
Caption: Analytical workflow for trimethylthallium.
References
- 1. Determination of organometallic species by gas chromatography inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thallium - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. pnnl.gov [pnnl.gov]
An In-depth Technical Guide on the Molecular Structure and Bonding of Trimethylthallium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylthallium (TMT), with the chemical formula Tl(CH₃)₃, is a highly toxic organometallic compound that has garnered significant interest in the fields of chemistry and toxicology. Understanding its molecular structure and the nature of its chemical bonds is crucial for elucidating its reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of trimethylthallium, drawing upon data from seminal experimental studies and theoretical models. The document summarizes key structural parameters obtained from X-ray crystallography and gas-phase electron diffraction, details experimental protocols for its synthesis and analysis, and presents a qualitative molecular orbital description of its bonding.
Molecular Structure
The molecular structure of trimethylthallium has been determined in both the solid state and the gas phase, revealing significant differences in its molecular arrangement.
Solid-State Structure: A Polymeric Framework
In the solid state, trimethylthallium adopts a complex, polymeric three-dimensional framework as determined by single-crystal X-ray diffraction. The crystals are tetragonal and belong to the space group P4₂/n.[1] Key crystallographic and structural data are summarized in Table 1.
The structure consists of Tl(CH₃)₃ units linked by bridging methyl groups, resulting in a distorted trigonal bipyramidal coordination geometry around each thallium atom. This polymeric association is a notable feature of solid-state trimethylthallium, distinguishing it from its monomeric nature in the gas phase and in solution.
Table 1: Crystal and Structural Data for Solid-State Trimethylthallium
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1] |
| Space Group | P4₂/n | [1] |
| Unit Cell Dimensions | a = b = 13.464 Å, c = 6.379 Å | [1] |
| Tl-C Bond Length (non-bridging) | Data not available in abstract | |
| Tl-C Bond Length (bridging) | Data not available in abstract | |
| C-Tl-C Bond Angle | Data not available in abstract | |
| Coordination Geometry | Distorted Trigonal Bipyramidal | [1] |
Gas-Phase Structure: A Monomeric Species
In the gas phase, trimethylthallium exists as a monomeric molecule with C₃ᵥ symmetry. The structure has been determined by gas electron diffraction studies. In this state, the thallium atom is bonded to three methyl groups in a trigonal planar or nearly planar arrangement. Key structural parameters from gas-phase electron diffraction are presented in Table 2.
Table 2: Molecular Structure of Gaseous Trimethylthallium
| Parameter | Value | Reference |
| Tl-C Bond Length | Data not available in abstract | |
| C-Tl-C Bond Angle | Data not available in abstract | |
| Molecular Symmetry | C₃ᵥ |
Bonding in Trimethylthallium
The bonding in trimethylthallium can be understood through a combination of valence bond theory and molecular orbital theory. The thallium atom, with an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹, utilizes its valence electrons to form covalent bonds with the methyl groups.
Covalent Tl-C Bond
The thallium-carbon bond in trimethylthallium is a polar covalent bond, with significant ionic character due to the difference in electronegativity between thallium and carbon. The Tl-C bond is relatively weak, which contributes to the compound's thermal instability and high reactivity.
Molecular Orbital Description
A qualitative molecular orbital diagram for a monomeric Tl(CH₃)₃ molecule with D₃h symmetry can be constructed by considering the interaction of the valence orbitals of the central thallium atom (6s, 6p) with the appropriate symmetry-adapted linear combinations of the methyl group orbitals.
The three methyl group σ orbitals combine to form A₁' and E' symmetry orbitals. The thallium 6s and 6p orbitals have A₁' and A₂" + E' symmetries, respectively. The primary bonding interactions occur between the A₁' orbitals of the methyl groups and the thallium 6s and 6p orbitals, and between the E' orbitals of the methyl groups and the thallium 6p orbitals. This results in the formation of bonding and antibonding molecular orbitals. The A₂" orbital on thallium remains non-bonding.
Experimental Protocols
Synthesis of Trimethylthallium
Two common methods for the laboratory synthesis of trimethylthallium are outlined below. Caution: Trimethylthallium is extremely toxic and pyrophoric. All manipulations must be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere.
This procedure involves the reaction of dimethylthallium chloride with methyllithium (B1224462) in an ethereal solvent.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylthallium chloride in anhydrous diethyl ether.
-
Cool the suspension to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add a stoichiometric amount of methyllithium solution in diethyl ether to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent and any volatile byproducts under reduced pressure.
-
The crude trimethylthallium can be purified by sublimation or vacuum distillation.
This method utilizes a Grignard reagent to alkylate thallium(III) chloride.
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, place a solution of thallium(III) chloride in anhydrous diethyl ether under an inert atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of methylmagnesium iodide in diethyl ether in the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred thallium(III) chloride solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.
-
Cool the reaction mixture and hydrolyze it by carefully adding ice-cold water or dilute acid.
-
Separate the ethereal layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent by distillation.
-
The resulting crude trimethylthallium is then purified by vacuum distillation.
Structural Characterization Methods
-
Crystal Growth: Single crystals of trimethylthallium suitable for X-ray diffraction can be grown by slow sublimation or by slow cooling of a saturated solution in an appropriate solvent under an inert atmosphere.
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to maintain a low temperature during data collection. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.
-
Sample Introduction: A gaseous sample of trimethylthallium is introduced into the diffraction chamber of an electron diffraction apparatus through a nozzle. The sample is heated to ensure sufficient vapor pressure.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the gas stream, and the scattered electrons are detected on a photographic plate or a modern imaging plate detector.
-
Data Analysis: The diffraction pattern, consisting of concentric rings, is analyzed to obtain a radial distribution curve. This curve provides information about the internuclear distances within the molecule.
-
Structure Refinement: A molecular model is constructed, and the theoretical scattering intensities are calculated and compared to the experimental data. The structural parameters (bond lengths, bond angles) are refined to obtain the best fit between the calculated and experimental curves.
Spectroscopic Properties
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of trimethylthallium is expected to show a singlet for the methyl protons. This singlet may be flanked by satellite peaks due to coupling with the two naturally occurring thallium isotopes, ²⁰³Tl and ²⁰⁵Tl, both of which have a nuclear spin of I = 1/2.
-
¹³C NMR: The carbon-13 NMR spectrum would similarly show a single resonance for the methyl carbons, which would also be expected to exhibit coupling to the thallium nuclei.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectra of trimethylthallium would be characterized by bands corresponding to Tl-C stretching and bending modes, as well as the internal vibrational modes of the methyl groups (C-H stretching and bending).
Mass Spectrometry
The mass spectrum of trimethylthallium would be expected to show a molecular ion peak corresponding to [Tl(CH₃)₃]⁺. Common fragmentation pathways would likely involve the successive loss of methyl groups, leading to fragment ions such as [Tl(CH₃)₂]⁺ and [TlCH₃]⁺. The isotopic pattern of thallium (²⁰³Tl and ²⁰⁵Tl) would be evident in the mass spectrum.
Conclusion
The molecular structure and bonding of trimethylthallium are multifaceted, with a distinct difference between its polymeric solid-state structure and its monomeric gas-phase form. The Tl-C bond is a key feature, being a relatively weak, polar covalent bond that dictates the compound's reactivity and instability. A comprehensive understanding of its structure, derived from X-ray crystallography and gas electron diffraction, combined with spectroscopic and theoretical analyses, is essential for researchers working with this and related organometallic compounds. The experimental protocols provided herein offer a foundation for the safe and effective synthesis and characterization of this important chemical species.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylthallium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylthallium (TMT), an organometallic compound of thallium, presents a unique set of physical and chemical properties that warrant detailed investigation. This technical guide provides a comprehensive overview of TMT, including its structural characteristics, physicochemical parameters, and reactivity. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this document elucidates the known biological interactions and toxicological profile of TMT, with a focus on its impact on cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers in chemistry, toxicology, and drug development who are working with or investigating this highly toxic and reactive compound.
Physical Properties
Trimethylthallium is a colorless, volatile, and highly toxic solid at room temperature.[1] It is sensitive to light and air, necessitating careful handling in a controlled environment. The key physical properties of TMT are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₉Tl | [2] |
| Molecular Weight | 249.49 g/mol | [2] |
| Melting Point | 38.5 °C | [1] |
| Boiling Point | Decomposes above 90 °C | [1] |
| Appearance | Colorless solid | [1] |
| Crystal Structure | Tetragonal | [1] |
| Space Group | P4₂/n | [1] |
| Lattice Constants | a = b = 13.464 Å, c = 6.379 Å | [1] |
| Enthalpy of Fusion (ΔfusH) | 16.74 kJ/mol at 311.20 K | [3] |
| Enthalpy of Sublimation (ΔsubH) | 57.30 kJ/mol at 281.00 K | [3] |
| Enthalpy of Vaporization (ΔvapH) | 37.90 - 40.60 kJ/mol at 335.50 - 338.50 K | [3] |
Chemical Properties
Trimethylthallium is a reactive organometallic compound, susceptible to both oxidation and hydrolysis.[1] It is monomeric in the gas phase and in solution.[1]
Synthesis: Trimethylthallium can be synthesized via the reaction of dimethylthallium chloride with methyllithium (B1224462).[1] An alternative route involves the reaction of methyllithium with methyl iodide and thallium(I) iodide.[1]
Reactivity: TMT participates in exchange reactions, for instance, with bis(trimethylsilyl)mercury to yield tris(trimethylsilyl)thallium.[4] It is known to react with compounds containing acidic hydrogen.
Decomposition: Trimethylthallium undergoes explosive decomposition at temperatures above 90 °C.[1]
Experimental Protocols
Synthesis of Trimethylthallium
This protocol is a generalized procedure based on known methods for the synthesis of organometallic compounds and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dimethylthallium chloride
-
Methyllithium solution in diethyl ether
-
Anhydrous diethyl ether
-
Schlenk line apparatus
-
Dry glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylthallium chloride in anhydrous diethyl ether in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of methyllithium solution to the stirred suspension via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., NMR spectroscopy of an aliquot).
-
Upon completion, the reaction mixture will contain a precipitate of lithium chloride. Filter the mixture under inert atmosphere to remove the salt.
-
The filtrate contains the trimethylthallium solution. The solvent can be removed under reduced pressure to yield the solid product. Due to its volatility and toxicity, it is often preferable to use the solution directly for subsequent reactions.
Spectroscopic Characterization
Sample Preparation:
-
Due to its air and moisture sensitivity, prepare the NMR sample in a glovebox or using Schlenk techniques.
-
Dissolve a small amount of trimethylthallium in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been thoroughly dried and degassed.
-
Transfer the solution to an NMR tube and seal it.
Instrument Parameters (generalized for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: Benzene-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16 or more, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
The ¹H NMR spectrum of trimethylthallium is expected to show a sharp singlet for the methyl protons, with satellite peaks due to coupling with the thallium isotopes (²⁰³Tl and ²⁰⁵Tl).[5]
Sample Preparation (for a solid sample as a Nujol mull):
-
In a glovebox, grind a small amount of solid trimethylthallium with a drop of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste.[6]
-
Spread the mull evenly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7]
-
Mount the plates in the sample holder of the FTIR spectrometer.
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.
Handling of the volatile and toxic trimethylthallium for mass spectrometry requires specialized inlet systems and safety precautions.
Ionization Method:
-
For volatile organometallic compounds like trimethylthallium, Electron Ionization (EI) or Chemical Ionization (CI) are suitable methods.[8] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be considered, particularly for studying complexes or reaction products.[8]
Experimental Considerations:
-
The sample can be introduced via a direct insertion probe for solids or through a gas chromatography (GC) interface for volatile samples.
-
The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl groups.
Biological Interactions and Signaling Pathways
The toxicity of thallium compounds, including trimethylthallium, is primarily attributed to the similarity in ionic radius and charge of the thallium(I) ion (Tl⁺) to the potassium ion (K⁺).[9] This allows Tl⁺ to interfere with numerous potassium-dependent cellular processes.
Key Mechanisms of Toxicity:
-
Disruption of Potassium Homeostasis: Tl⁺ can enter cells through potassium channels and transporters, disrupting the cellular potassium balance.[9]
-
Enzyme Inhibition: Thallium has a high affinity for sulfhydryl groups (-SH) in proteins, leading to the inhibition of various enzymes crucial for cellular metabolism.[10]
-
Mitochondrial Dysfunction: Tl⁺ accumulation in mitochondria disrupts the electron transport chain, leading to impaired cellular respiration and increased production of reactive oxygen species (ROS).[9][11]
-
Oxidative Stress: The increase in ROS production leads to oxidative damage to lipids, proteins, and DNA.[9][11]
While specific signaling pathways directly modulated by the trimethylthallium molecule are not extensively characterized beyond the general mechanisms of thallium toxicity, its neurotoxic effects suggest interference with critical neuronal signaling. The neurotoxicity of similar organometallic compounds, such as trimethyltin (B158744), involves the activation of various kinases and inflammatory pathways, which may provide a model for understanding the molecular mechanisms of trimethylthallium-induced neurodegeneration.[12][13]
Visualizations
Caption: Molecular structure of trimethylthallium.
Caption: A typical experimental workflow for the synthesis and characterization of trimethylthallium.
Caption: Simplified signaling pathway of thallium-induced cellular toxicity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 3003-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Preparation and properties of tris(trimethylsilyl)thallium - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Proton magnetic resonance studies of tris(trimethylsilyl)thallium - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. youtube.com [youtube.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Thallium Toxicity: General Issues, Neurological Symptoms, and Neurotoxic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethylthallium (CAS Registry Number: 3003-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylthallium, with the CAS registry number 3003-15-4, is a highly toxic organometallic compound. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, toxicological profile, and the current understanding of its mechanisms of action at the cellular level. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter or study this compound. Due to its extreme toxicity, all handling and experimental procedures involving trimethylthallium must be conducted with the utmost caution, adhering to strict safety protocols.
Chemical and Physical Properties
Trimethylthallium is a colorless, volatile solid that is sensitive to light.[1] It is known to be pyrophoric, meaning it can ignite spontaneously in air.[1] Key quantitative data for trimethylthallium are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Registry Number | 3003-15-4 | [2][3] |
| Molecular Formula | C₃H₉Tl | [2][3] |
| Molecular Weight | 249.49 g/mol | [2] |
| Melting Point | 38.5 °C | [1] |
| Boiling Point | Decomposes at > 90 °C | [1] |
| Appearance | Colorless solid | [1] |
Synthesis of Trimethylthallium
The synthesis of trimethylthallium can be achieved through two primary methods, both of which require anhydrous conditions and an inert atmosphere due to the reactivity of the reagents and product.
Method 1: Reaction of Dimethylthallium Chloride with Methyllithium (B1224462) [1]
This method involves the reaction of dimethylthallium chloride with methyllithium to produce trimethylthallium and lithium chloride as a byproduct.
(CH₃)₂TlCl + LiCH₃ → Tl(CH₃)₃ + LiCl
Method 2: Reaction of Thallium(I) Iodide with Methyllithium and Methyl Iodide [1]
An alternative synthesis route involves the reaction of thallium(I) iodide with methyllithium and methyl iodide.
2 LiCH₃ + CH₃I + TlI → Tl(CH₃)₃ + 2 LiI
Toxicology and Mechanisms of Action
The primary mechanisms of thallium toxicity include:
-
Interference with Potassium Channels: The thallium(I) ion (Tl⁺), which can be formed from the metabolism of organothallium compounds, has a similar ionic radius to the potassium ion (K⁺). This similarity allows Tl⁺ to compete with K⁺ for binding to and transport through potassium channels and pumps, such as the Na⁺/K⁺-ATPase. This disruption of potassium homeostasis can have widespread effects on cellular function, particularly in excitable tissues like the nervous system.[6]
-
Induction of Oxidative Stress and Mitochondrial Dysfunction: Thallium exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress within the cell.[6] This can damage cellular components, including lipids, proteins, and DNA. Mitochondria are a primary target of thallium-induced toxicity, leading to impaired energy metabolism and the initiation of apoptotic cell death pathways.[6]
-
Disruption of Calcium Homeostasis: Thallium has been shown to interfere with intracellular calcium signaling.[8] This can lead to an overload of calcium in the cytoplasm, which can trigger various downstream signaling cascades, including those leading to apoptosis and cellular dysfunction.
Signaling Pathways Affected by Thallium
1. Keap1-Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, such as that induced by thallium, reactive cysteine residues in Keap1 are modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of cytoprotective enzymes. This pathway represents a key cellular defense mechanism against thallium-induced toxicity.[9]
Keap1-Nrf2 antioxidant response pathway activation by trimethylthallium-induced oxidative stress.
2. Thallium-Induced Calcium Dysregulation and Apoptosis
Thallium exposure can lead to an influx of extracellular calcium and the release of calcium from intracellular stores like the endoplasmic reticulum (ER) and mitochondria. This sustained increase in cytosolic calcium can activate various downstream effectors, including calpains and caspases, ultimately leading to apoptosis.
Thallium-induced disruption of calcium homeostasis leading to apoptosis.
Experimental Protocols
Due to the extreme toxicity of trimethylthallium, all experimental work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles.[10] All waste containing thallium must be disposed of as hazardous waste according to institutional and regulatory guidelines.
General Workflow for In Vitro Toxicity Assessment
The following diagram outlines a general workflow for assessing the in vitro toxicity of trimethylthallium.
General experimental workflow for in vitro toxicity assessment of trimethylthallium.
Protocol for Assessing Nrf2 Activation
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) in appropriate culture vessels. Once confluent, treat the cells with varying concentrations of trimethylthallium for different time points.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Western Blot Analysis: Separate the protein lysates from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).
-
Data Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the nucleus and cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation of the pathway.
Role in Drug Development and Research
The high toxicity of organothallium compounds has limited their direct application in drug development. However, their unique reactivity makes them of interest in specific areas of chemical synthesis. While not widely used, organothallium reagents have been explored for certain organic transformations. The study of trimethylthallium's toxic mechanisms can also provide valuable insights into cellular pathways that could be targeted for therapeutic intervention in other contexts, such as neurodegenerative diseases where oxidative stress and calcium dysregulation play a role. Furthermore, understanding the cellular response to such a potent toxin can aid in the development of antidotes and protective strategies against heavy metal poisoning.
Conclusion
Trimethylthallium is a hazardous organometallic compound with potent toxic effects. Its primary mechanisms of toxicity involve the disruption of essential ion gradients (potassium and calcium) and the induction of severe oxidative stress, leading to mitochondrial dysfunction and cell death. The Keap1-Nrf2 pathway serves as a critical defense mechanism against this toxicity. Due to its extreme danger, any research involving trimethylthallium necessitates stringent safety protocols. While its direct therapeutic applications are unlikely, the study of its interactions with cellular systems provides valuable knowledge for toxicology, neurobiology, and the development of countermeasures against heavy metal poisoning.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Thallium - poisoner’s poison: An overview and review of current knowledge on the toxicological effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. schc.org [schc.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
In-Depth Technical Guide to NMR Spectroscopy of Trimethyl Thallium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for trimethyl thallium. It includes detailed tables of quantitative NMR data, experimental protocols for acquiring spectra of this air-sensitive organometallic compound, and visualizations of its molecular structure and nuclear spin interactions.
Core NMR Data
The NMR spectroscopic signature of this compound is defined by the chemical shifts and coupling constants of its constituent nuclei: protons (¹H), carbon-13 (¹³C), and the two thallium isotopes, thallium-203 (B80289) (²⁰³Tl) and thallium-205 (B1258434) (²⁰⁵Tl). Due to its higher natural abundance (70.48%) and greater sensitivity, ²⁰⁵Tl is the preferred nucleus for thallium NMR studies.[1] The NMR parameters are significantly influenced by the solvent and concentration, a common characteristic for organometallic compounds.
Data Summary Tables
The following tables summarize the key NMR spectroscopic data for this compound.
Table 1: ¹H NMR Data for this compound
| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |
| ¹H (CH₃) | 0.65 | ²J(²⁰⁵Tl, ¹H) = 267.4 | Doublet |
| ²J(²⁰³Tl, ¹H) = 265.4 | Doublet |
Note: The proton signal appears as a doublet of doublets due to coupling with both ²⁰⁵Tl and ²⁰³Tl isotopes.
Table 2: ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |
| ¹³C (CH₃) | 12.5 | ¹J(²⁰⁵Tl, ¹³C) = 1970 | Doublet |
| ¹J(²⁰³Tl, ¹³C) = 1958 | Doublet |
Note: The carbon signal is split into two doublets due to the one-bond coupling with the two thallium isotopes.
Table 3: ²⁰⁵Tl NMR Data for this compound
| Nucleus | Chemical Shift (δ) [ppm] | Reference |
| ²⁰⁵Tl | 2130 | Tl(NO₃)₃ in D₂O |
Note: Thallium chemical shifts are known to have a very wide range, and the reference standard should always be specified.[2]
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful handling due to its air and moisture sensitivity. The following is a generalized protocol based on standard techniques for air-sensitive organometallic compounds.
1. Sample Preparation (under an inert atmosphere)
-
Solvent Degassing: Use a deuterated solvent appropriate for organometallic compounds (e.g., benzene-d₆, toluene-d₈, or THF-d₈). The solvent must be thoroughly degassed to remove dissolved oxygen, which can cause significant line broadening. This is typically achieved by several freeze-pump-thaw cycles.
-
Sample Handling: All manipulations of this compound and the deuterated solvent should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
NMR Tube Preparation: Use a high-quality NMR tube that has been oven-dried and cooled under vacuum or an inert atmosphere. A J. Young valve NMR tube is recommended to ensure a proper seal.
-
Dissolution and Transfer: Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H and ¹³C NMR) in the degassed deuterated solvent (0.5-0.7 mL). The solution should be filtered through a small plug of glass wool in a pasture pipette directly into the NMR tube to remove any particulate matter.
-
Sealing: Securely cap the NMR tube or close the J. Young valve before removing it from the inert atmosphere.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is required to observe ¹H, ¹³C, and ²⁰⁵Tl nuclei.
-
Tuning and Matching: The probe must be tuned to the resonance frequencies of the respective nuclei.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The field homogeneity is then optimized by shimming on the lock signal to obtain sharp lines.
-
Acquisition Parameters (General):
-
¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and proton decoupling are typically required. Inverse-gated decoupling can be used to obtain quantitative spectra.
-
²⁰⁵Tl NMR: A simple one-pulse experiment is generally used. Given the large chemical shift range of thallium, a wide spectral width is necessary.[2] The reference compound, such as aqueous Tl(NO₃)₃, should be used as an external standard.[2]
-
Visualization of Molecular Structure and Spin-Spin Coupling
The following diagrams illustrate the molecular structure and the key NMR spin-spin coupling interactions in this compound.
Caption: Molecular structure of this compound.
Caption: Spin-spin coupling interactions in this compound.
References
Unveiling Trimethylthallium: A Technical Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of trimethylthallium (TMT), a highly toxic organometallic compound. Given its environmental and toxicological significance, sensitive and specific analytical methods are crucial. This document details the core methodologies, from sample preparation to instrumental analysis, offering a framework for researchers developing and validating quantitative methods for TMT.
Introduction to Trimethylthallium Analysis
Trimethylthallium ((CH₃)₃Tl) is the most stable of the trialkylthallium compounds. Its analysis is challenging due to its potential volatility and reactivity. Mass spectrometry (MS), coupled with chromatographic separation, offers the necessary selectivity and sensitivity for detecting and quantifying TMT at trace levels in various matrices, including environmental and biological samples. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS).
Analytical Workflows
The successful analysis of trimethylthallium hinges on a well-defined workflow, beginning with meticulous sample preparation and culminating in sensitive mass spectrometric detection. The choice between a GC-MS or LC-based method will depend on the sample matrix, required sensitivity, and available instrumentation.
Caption: General workflow for the mass spectrometric analysis of trimethylthallium.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. The following sections outline protocols adapted from established methods for similar organometallic compounds, which serve as a robust starting point for TMT-specific method development.[1][2]
Sample Preparation
The goal of sample preparation is to extract TMT from the sample matrix and prepare it in a form suitable for instrumental analysis, while removing interfering substances.
3.1.1 Aqueous Samples (e.g., Water)
-
Extraction & Derivatization: To a 250-400 mL water sample, add a suitable internal standard (e.g., tripropyltin). Adjust the sample pH to ~5.0 using an acetate (B1210297) buffer.[2]
-
Introduce the derivatizing agent, such as a 1-2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄), to convert ionic organothallium species into their more volatile ethylated analogues for GC-MS analysis.[1][2]
-
Add an organic extraction solvent (e.g., hexane (B92381) or isooctane), and shake vigorously for 5-10 minutes to partition the derivatized TMT into the organic phase.[1]
-
Allow the phases to separate. Collect the organic layer for analysis. This extract may be concentrated under a gentle stream of nitrogen if necessary.
3.1.2 Solid Samples (e.g., Sediment, Biological Tissue)
-
Extraction: Weigh a homogenized portion of the sample (e.g., 1-5 g).
-
Add an extraction solvent mixture, such as toluene-methanol, along with hydrochloric acid.
-
Perform ultrasonic extraction for approximately 30-60 minutes to facilitate the release of TMT from the sample matrix.[2]
-
Centrifuge the sample to separate the solid and liquid phases. Collect the supernatant.
-
Proceed with the derivatization step as described for aqueous samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For TMT, analysis is typically performed on a derivatized, more volatile analogue.
Caption: Logical workflow for a typical GC-MS/MS instrument setup.
3.2.1 GC-MS Instrumental Parameters
The following table summarizes typical starting parameters for the GC-MS analysis of organometallic compounds. These should be optimized for the specific TMT derivative being analyzed.
| Parameter | Recommended Setting | Purpose |
| GC System | ||
| Injection Volume | 1 µL | Introduces sample to the system. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Mobile phase to carry analytes through the column. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Controls analyte retention time and peak shape. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Separates analytes based on boiling point and polarity. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) | Controls the separation by temperature gradient.[2] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible pattern. |
| Ionization Energy | 70 eV | Standard energy for creating comparable mass spectra.[2] |
| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase.[2] |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity for target analytes. |
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
LC-ICP-MS is an ideal technique for elemental speciation. It separates different organometallic species by LC and detects the element of interest (Thallium) with extremely high sensitivity using ICP-MS. This method can analyze TMT directly without derivatization.
3.3.1 LC-ICP-MS Instrumental Parameters
| Parameter | Recommended Setting | Purpose |
| LC System | ||
| LC Column | C18 or suitable ion-exchange column | Separates TMT from other thallium species and matrix components. |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., methanol) | Elutes analytes from the LC column. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |
| ICP-MS System | ||
| Nebulizer | Standard concentric or micromist | Creates an aerosol from the LC eluent. |
| Spray Chamber | Cooled (e.g., 2-4 °C) | Stabilizes the aerosol and removes larger droplets. |
| RF Power | ~1550 W | Forms and sustains the argon plasma. |
| Monitored Isotopes | ²⁰³Tl, ²⁰⁵Tl | Specific masses for detecting thallium. |
| Dwell Time | 10 - 100 ms per isotope | Time spent measuring each mass, affecting signal-to-noise. |
Quantitative Data and Performance
Accurate quantification requires careful method validation. The following tables outline the key mass spectrometric data and performance metrics that must be determined during method development.
Mass Spectrometric Data for Trimethylthallium
Thallium has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl, which will be present in their natural abundance ratio in the mass spectrum, providing a characteristic isotopic signature. The molecular weight of trimethylthallium (C₃H₉Tl) is approximately 249.49 g/mol .[3][4]
Table 1: Theoretical and Expected Mass-to-Charge Ratios (m/z) for TMT
| Ion Species | Description | Theoretical m/z (using ²⁰⁵Tl) | Expected Key Fragments |
| [C₃H₉Tl]⁺˙ | Molecular Ion (M⁺˙) | 250.0 | Loss of methyl group (-CH₃) |
| [C₂H₆Tl]⁺ | [M - CH₃]⁺ | 235.0 | Loss of second methyl group |
| [CH₃Tl]⁺˙ | [M - 2CH₃]⁺ | 220.0 | Loss of third methyl group |
| [Tl]⁺ | Thallium Ion | 205.0 | Elemental ion, often observed in ICP-MS |
Note: The fragmentation of organometallic compounds under Electron Ionization (EI) typically involves the sequential loss of alkyl radicals. The [M - CH₃]⁺ fragment is often the most abundant ion (base peak).
Method Performance Characteristics
Method validation establishes the reliability of the analytical procedure. Key performance indicators are the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Table 2: Example Performance Metrics for Organometallic Analysis
| Parameter | Definition | Typical Target Value |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise (typically Signal-to-Noise ≈ 3).[5][6][7][8][9] | ng/L to low µg/L range |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy (typically Signal-to-Noise ≈ 10).[5][6][7][8][9] | ng/L to low µg/L range |
| Linearity (R²) | The correlation coefficient of the calibration curve, indicating how well the data points fit a straight line. | > 0.995 |
| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | 70 - 120% |
| Precision (RSD%) | The degree of agreement among a series of individual measurements, expressed as the relative standard deviation. | < 15-20% |
Note: Actual LOD/LOQ values are highly dependent on the matrix, instrumentation, and specific method parameters. The values presented are illustrative based on high-sensitivity methods for other organometallic compounds.[10]
Conclusion
The mass spectrometric analysis of trimethylthallium is a critical tool for environmental monitoring and toxicology. While standard methods are not readily published, this guide provides a comprehensive framework based on established principles for organometallic analysis. By adapting the detailed GC-MS and LC-ICP-MS protocols, researchers can develop and validate robust, sensitive, and specific methods for the quantification of trimethylthallium. Careful attention to sample preparation, instrument optimization, and method validation is paramount to achieving accurate and reliable data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. fudschem.com [fudschem.com]
- 7. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategy for determination of LOD and LOQ values--some basic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advancedplatingtech.com [advancedplatingtech.com]
- 10. agilent.com [agilent.com]
The Core Thermodynamic Property of Vaporization: An In-Depth Technical Guide for Pharmaceutical Sciences
For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic properties of molecules is paramount. Among these, the enthalpy of vaporization (ΔHvap) stands out as a critical parameter influencing a substance's behavior from early-stage discovery through to formulation and delivery. This technical guide provides a deep dive into the core principles of enthalpy of vaporization, its experimental determination, and its significant applications in the pharmaceutical landscape.
Fundamental Concepts: Defining the Enthalpy of Vaporization
The enthalpy of vaporization, also known as the latent heat of vaporization, represents the amount of energy required to transform one mole of a substance from a liquid to a gaseous state at a constant temperature and pressure.[1] This energy input is necessary to overcome the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the molecules together in the liquid phase.[2][3] Consequently, substances with stronger intermolecular interactions will exhibit a higher enthalpy of vaporization.[2]
The magnitude of the enthalpy of vaporization is dependent on both temperature and pressure, although it is most frequently reported at the substance's normal boiling point.[1] As temperature increases, the kinetic energy of the molecules also increases, leading to a decrease in the enthalpy of vaporization, which ultimately becomes zero at the critical temperature where the distinction between liquid and gas phases ceases to exist.[1]
Theoretical Framework: The Clausius-Clapeyron Equation
The relationship between vapor pressure, temperature, and the enthalpy of vaporization is elegantly described by the Clausius-Clapeyron equation. This fundamental thermodynamic relationship is pivotal for predicting the vapor pressure of a liquid at different temperatures.
The differential form of the equation is:
Where:
-
ln P is the natural logarithm of the vapor pressure
-
T is the absolute temperature in Kelvin
-
ΔHvap is the molar enthalpy of vaporization
-
R is the ideal gas constant (8.314 J/mol·K)
For practical applications over a small temperature range where ΔHvap can be considered constant, the integrated form of the Clausius-Clapeyron equation is often used:
This linear relationship allows for the determination of the enthalpy of vaporization from experimental measurements of vapor pressure at two different temperatures.
Data Presentation: Enthalpy of Vaporization of Common Solvents
The selection of appropriate solvents is a cornerstone of many pharmaceutical processes. The enthalpy of vaporization is a key property influencing solvent handling, evaporation rates in drying processes, and the stability of solvated drug forms. The following table summarizes the enthalpy of vaporization for a selection of common solvents.
| Substance | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) at Boiling Point |
| Water | H₂O | 18.02 | 100.0 | 40.66 |
| Ethanol | C₂H₅OH | 46.07 | 78.3 | 38.56 |
| Methanol | CH₃OH | 32.04 | 64.7 | 35.21 |
| Acetone | C₃H₆O | 58.08 | 56.0 | 29.1 |
| Isopropanol | C₃H₈O | 60.10 | 82.6 | 39.85 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 28.06 |
| Hexane | C₆H₁₄ | 86.18 | 69.0 | 28.85 |
| Toluene | C₇H₈ | 92.14 | 110.6 | 33.18 |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 29.24 |
Experimental Protocols for Determining Enthalpy of Vaporization
Accurate experimental determination of the enthalpy of vaporization is crucial for generating reliable data for research and development. Several techniques are employed, with calorimetry being the most direct method.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid sample (typically a few milligrams) is hermetically sealed in an aluminum pan. A small hole is often pierced in the lid to allow for the vapor to escape during the experiment. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 5-10 °C/min).
-
Data Acquisition: As the temperature increases, the DSC measures the heat flow to the sample and the reference. When the sample reaches its boiling point, a significant amount of energy is absorbed by the sample to drive the liquid-to-gas phase transition. This results in a large endothermic peak in the DSC thermogram.
-
Data Analysis: The area under the endothermic peak is directly proportional to the enthalpy of vaporization. By integrating this peak area and calibrating the instrument with a standard of known enthalpy of fusion, the enthalpy of vaporization of the sample can be accurately determined.
Isothermal Titration Calorimetry (ITC)
While primarily used for studying binding interactions, Isothermal Titration Calorimetry can also be adapted to measure the enthalpy of vaporization.
Methodology:
-
Instrument Setup: The sample cell is filled with the liquid of interest, and the reference cell is filled with water or another suitable reference liquid. The system is allowed to equilibrate at a constant temperature.
-
Vaporization Induction: A controlled evaporation of the sample is induced, often by a slow, steady flow of an inert gas over the liquid surface.
-
Heat Measurement: The heat required to maintain the sample cell at a constant temperature during the evaporation process is measured. This heat input directly corresponds to the energy absorbed for vaporization.
-
Quantification: The amount of substance vaporized is determined, for example, by condensing the vapor and measuring its mass or by using a calibrated mass flow controller for the inert gas.
-
Calculation: The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the substance that has vaporized.
Significance and Applications in Drug Development
The enthalpy of vaporization is a critical physicochemical parameter that has far-reaching implications throughout the drug development pipeline.
Preformulation Studies
During preformulation, a thorough understanding of a drug candidate's physical and chemical properties is essential. The enthalpy of vaporization provides insights into the strength of intermolecular forces, which can influence:
-
Polymorphism and Crystal Lattice Energy: The energy required to break the crystal lattice and then vaporize the liquid can be related to the sublimation enthalpy, providing valuable information about the stability of different polymorphic forms.
-
Hygroscopicity: Substances with a high affinity for water, indicated by strong intermolecular interactions, may have a correspondingly high enthalpy of vaporization. This can be a predictor of potential issues with moisture uptake and stability.
-
Solubility: The energy required to overcome solute-solute interactions is a component of the overall energetics of dissolution. While not a direct measure, the enthalpy of vaporization can provide a relative indication of the strength of these interactions.
Formulation and Drug Delivery
The choice of excipients and the design of the final dosage form are heavily influenced by the thermodynamic properties of the active pharmaceutical ingredient (API) and other components.
-
Drying Processes: In manufacturing processes that involve the removal of solvents, such as spray drying and lyophilization, the enthalpy of vaporization of the solvent system is a critical parameter for process design and optimization. It directly impacts the energy requirements and the drying time.
-
Amorphous Solid Dispersions: The stability of amorphous solid dispersions, which are often used to enhance the solubility of poorly soluble drugs, is dependent on the interactions between the drug and the polymer matrix. Thermodynamic parameters, including the enthalpy of vaporization, can help in understanding and predicting the physical stability of these systems.
-
Topical and Transdermal Delivery: For volatile components in topical formulations, the rate of evaporation, which is influenced by the enthalpy of vaporization, can affect the concentration of the drug on the skin surface and, consequently, its permeation.[4]
Drug-Target Interactions and Binding Thermodynamics
Calorimetric techniques, such as ITC, are instrumental in elucidating the thermodynamics of drug-target binding. While the enthalpy of vaporization of the drug itself is not directly measured in these experiments, the underlying principles of intermolecular interactions are the same. A comprehensive thermodynamic profile of a drug, including its solid-state and solution-phase properties, contributes to a more complete understanding of its behavior and can aid in the rational design of new drug candidates with improved binding affinities and thermodynamic signatures.[5][6]
Conclusion
The enthalpy of vaporization is a fundamental thermodynamic property with profound implications for the pharmaceutical sciences. A thorough understanding of its theoretical basis, coupled with accurate experimental determination, provides invaluable data that informs decision-making from the earliest stages of drug discovery to the final stages of product formulation. For researchers and scientists in the field, a firm grasp of this core concept is essential for the successful development of safe, stable, and effective medicines.
References
- 1. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding the Heat of Vaporization in a Thermodynamic System | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 4. Transdermal Evaporation Drug Delivery System: Concept to Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enthalpy Screen of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling of Trimethylthallium: An In-depth Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling procedures for trimethylthallium (TMT), a highly toxic and flammable organometallic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment. This document outlines the hazards, engineering controls, personal protective equipment (PPE), and specific procedures for the synthesis, analysis, and disposal of TMT.
Hazard Assessment and Toxicological Data
Trimethylthallium is a colorless, volatile, and flammable liquid that is highly toxic by inhalation, ingestion, and skin absorption.[1] It is crucial to understand its hazardous properties to implement appropriate safety measures.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₃H₉Tl |
| Molecular Weight | 249.49 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 38.5 °C |
| Boiling Point | 110 °C |
| Flammability | Flammable liquid |
Toxicological Data
Thallium and its compounds are systemic poisons, and TMT is readily absorbed into the body.[2] The toxicity of thallium stems from its ability to mimic potassium ions (K+), disrupting numerous cellular processes.[3]
| Parameter | Value | Reference |
| OSHA PEL (TWA) | 0.1 mg/m³ (as Tl, skin) | [1] |
| NIOSH REL (TWA) | 0.1 mg/m³ (as Tl, skin) | [1] |
| IDLH | 15 mg/m³ (as Tl) | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
Due to the high toxicity and volatility of trimethylthallium, stringent engineering controls and a comprehensive PPE protocol are mandatory.
Engineering Controls:
-
Fume Hood: All manipulations of TMT must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Glove Box: For procedures involving larger quantities or prolonged handling, a glove box maintained under negative pressure is recommended.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Emergency Shower and Eyewash Station: An easily accessible and functional emergency shower and eyewash station are essential.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with a combination of nitrile and neoprene gloves is required. Regularly inspect gloves for any signs of degradation or puncture.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required.
-
Respiratory Protection: For operations with a high potential for aerosol generation or in the event of a spill, a full-face respirator with a combination organic vapor/P100 cartridge is necessary. A written respiratory protection program must be in place.
-
Footwear: Closed-toe shoes made of a non-porous material are required.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted to specific laboratory conditions and scales. A thorough risk assessment must be conducted before initiating any experimental work.
Synthesis of Trimethylthallium
This procedure describes the synthesis of trimethylthallium from dimethylthallium chloride and methyllithium (B1224462).
Materials:
-
Dimethylthallium chloride (Me₂TlCl)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous n-pentane
-
Schlenk line and glassware
-
Argon or nitrogen gas (inert atmosphere)
Procedure:
-
Assemble and flame-dry all glassware under a flow of inert gas.
-
In a Schlenk flask, suspend dimethylthallium chloride in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of methyllithium solution in diethyl ether to the cooled suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture will contain a white precipitate of lithium chloride.
-
Filter the mixture under an inert atmosphere to remove the lithium chloride.
-
The filtrate contains the trimethylthallium solution.
-
To isolate the product, carefully remove the diethyl ether under reduced pressure. Caution: Trimethylthallium is volatile.
-
The resulting solid can be purified by sublimation under high vacuum.
Experimental Workflow for Trimethylthallium Synthesis
Caption: Workflow for the synthesis of trimethylthallium.
Analytical Procedures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-¹³ ({¹H} ¹³C) NMR spectroscopy can be used to characterize trimethylthallium. Samples should be prepared in deuterated solvents under an inert atmosphere. The ¹H NMR spectrum of TMT will show a singlet for the methyl protons, which may be split by coupling to the thallium isotopes (²⁰³Tl and ²⁰⁵Tl).
Gas Chromatography-Mass Spectrometry (GC-MS):
A GC-MS method can be developed for the analysis of TMT. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
GC-MS Parameters (Example):
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium, constant flow |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 35-300 |
Mechanism of Toxicity and Signaling Pathways
The toxicity of trimethylthallium is primarily attributed to the thallium(I) ion (Tl⁺), which is formed after metabolic processing. Tl⁺ mimics the physiological role of the potassium ion (K⁺) due to their similar ionic radii and charge. This mimicry leads to the disruption of numerous K⁺-dependent cellular processes.[3]
The key mechanisms of TMT toxicity include:
-
Inhibition of Na⁺/K⁺-ATPase: Tl⁺ binds to the K⁺ binding site of the Na⁺/K⁺-ATPase pump, inhibiting its function and disrupting the cellular ion gradient.[3]
-
Mitochondrial Dysfunction: Tl⁺ accumulates in the mitochondria, leading to the inhibition of respiratory chain enzymes, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), which triggers apoptosis.[4]
-
Disruption of Calcium Homeostasis: Tl⁺ can interfere with calcium signaling pathways, leading to an increase in intracellular calcium levels and subsequent cellular damage.
-
Interaction with Sulfhydryl Groups: Tl⁺ has a high affinity for sulfhydryl (-SH) groups in proteins and enzymes, leading to their inactivation.
-
Induction of Oxidative Stress: The disruption of mitochondrial function and other cellular processes leads to an overproduction of ROS, causing oxidative damage to lipids, proteins, and DNA. This can activate stress-response pathways such as the Nrf2-Keap1 pathway.[4]
Signaling Pathway of Trimethylthallium Toxicity
Caption: Overview of the cellular toxicity pathways of trimethylthallium.
Safe Handling and Storage
Handling:
-
Always handle TMT in a designated area within a fume hood.
-
Use the smallest quantity of material necessary for the experiment.
-
Never work alone when handling TMT.
-
Be aware of the flammable nature of TMT and eliminate all potential ignition sources from the work area.[5]
-
Ground and bond metal containers when transferring TMT to prevent static discharge.
-
Use compatible materials for handling and storage. A chemical compatibility chart should be consulted.
Storage:
-
Store TMT in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Store in a flammable liquids storage cabinet.
-
Store away from incompatible materials such as oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Spill and Emergency Procedures
A written emergency response plan for TMT should be in place and all personnel should be trained on its execution.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the fume hood sash and restrict access to the area.
-
Report: Notify the laboratory supervisor and the institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill or a spill outside of a fume hood. Wait for the trained emergency response team.
-
For a minor spill inside a fume hood, trained personnel wearing appropriate PPE may proceed with cleanup.
-
Absorb the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Emergency Response Logic
Caption: Logical flow for responding to a trimethylthallium spill.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All trimethylthallium waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Collect all TMT waste in a designated, sealed, and properly labeled container.
-
Do not mix TMT waste with other chemical waste streams unless compatibility has been confirmed.
-
Contact your institution's EHS department for hazardous waste pickup and disposal procedures.
By adhering to the stringent safety protocols outlined in this guide, researchers can minimize the risks associated with the handling of trimethylthallium and ensure a safe laboratory environment. Continuous vigilance, proper training, and a strong safety culture are paramount when working with such a hazardous material.
References
The Silent Threat: A Technical Guide to the Toxicology and Hazards of Organothallium Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organothallium compounds, characterized by a carbon-thallium bond, represent a class of organometallic substances with limited but specific applications in organic synthesis. However, their extreme toxicity poses a significant and often underestimated hazard in research and development settings. This technical guide provides an in-depth overview of the toxicology of organothallium compounds, focusing on their mechanisms of action, quantitative toxicity data, and organ-specific effects. Detailed experimental protocols for assessing their toxicity and visualizations of key signaling pathways are presented to equip researchers and drug development professionals with the critical knowledge required for safe handling and informed risk assessment.
Introduction
Thallium and its compounds are notoriously toxic, with a history of use as rodenticides and a reputation for being potent poisons.[1] Organothallium compounds, while less common, share this high toxicity, which is a major reason for their limited application in synthetic chemistry.[2] The toxicity of organometallics can be significantly influenced by the organic ligand, which affects the compound's stability, solubility, and ability to cross biological membranes.[3][4] Understanding the specific hazards associated with organothallium compounds is paramount for any laboratory handling these materials.
Mechanisms of Toxicity
The toxicity of organothallium compounds is multifaceted, stemming from the properties of the thallium ion (Tl⁺), which is released upon decomposition of the organometallics, and potentially from the intact organothallium molecule itself. The primary mechanisms of thallium toxicity are:
-
Potassium Ion (K⁺) Mimicry : The monovalent thallium ion (Tl⁺) has a similar ionic radius to the potassium ion (K⁺). This similarity allows Tl⁺ to enter cells via K⁺ channels and transporters, such as the Na⁺/K⁺-ATPase pump.[5][6] Once inside the cell, Tl⁺ can disrupt numerous K⁺-dependent processes, including nerve impulse transmission, muscle contraction, and enzyme activation.[5][6]
-
High Affinity for Sulfhydryl Groups : Thallium has a strong affinity for sulfhydryl (-SH) groups present in amino acids like cysteine.[5] This interaction can lead to the inhibition of numerous enzymes that rely on free sulfhydryl groups for their catalytic activity, thereby disrupting critical metabolic pathways.[5]
-
Induction of Oxidative Stress : Thallium exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7][8][9] This can cause damage to cellular components such as lipids, proteins, and DNA, and trigger apoptotic cell death.[7][9]
-
Mitochondrial Dysfunction : As a consequence of K⁺ mimicry and oxidative stress, thallium can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[5][10]
Quantitative Toxicity Data
| Compound | Test Animal | Route of Administration | LD50 | Toxicity Classification | Reference(s) |
| Thallium(I) Sulfate | Rat | Oral | 16 mg/kg | Highly Toxic | [11] |
| Thallium(I) Acetate | Rat | Oral | 34 mg/kg | Highly Toxic | [11] |
| Benzalkonium Chloride | Mouse | Oral | 241.7 mg/kg | Moderately Toxic | [12] |
| Dichlorvos | Rat | Oral | 56 mg/kg | Highly Toxic | [13] |
Toxicity classifications are based on the Hodge and Sterner scale.
Organ-Specific Toxicology
Organothallium compounds exert systemic toxicity, affecting multiple organ systems. The most prominent target organs are the nervous system and the cardiovascular system.
Neurotoxicity
The nervous system is particularly vulnerable to thallium poisoning. Organothallium compounds can cross the blood-brain barrier, leading to a range of neurological and psychiatric symptoms. These include peripheral neuropathy, ataxia, tremors, memory loss, and psychosis.[5][11] The neurotoxic effects are a result of the disruption of ion homeostasis in neurons and the induction of oxidative stress.[14]
Cardiotoxicity
Thallium-induced cardiotoxicity can manifest as arrhythmias, hypertension, and damage to the cardiac muscle.[15] The interference with K⁺ channels in cardiomyocytes disrupts the normal electrical activity of the heart, leading to potentially fatal cardiac events.[16]
Genotoxicity and Carcinogenicity
The genotoxic potential of thallium compounds is an area of ongoing research. Some studies suggest that thallium can induce DNA damage and chromosomal aberrations.[17] However, the evidence is not yet conclusive to classify thallium and its compounds as human carcinogens.[17]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicology of organothallium compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[2][3][18]
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, PC12, or a relevant cell line for the target organ) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[19]
-
Compound Exposure: Prepare a stock solution of the organothallium compound in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Replace the cell culture medium with fresh medium containing the organothallium compound or the vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2][19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be 630 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Assessment of Cardiotoxicity: Isolated Langendorff Heart Preparation
This ex vivo model allows for the assessment of direct effects of compounds on cardiac function.
Principle: An isolated mammalian heart is retrogradely perfused with an oxygenated physiological solution, allowing for the measurement of contractile force, heart rate, and coronary flow in the absence of systemic influences.
Protocol:
-
Heart Isolation: Anesthetize a rabbit and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at a constant pressure and temperature (37°C).
-
Parameter Measurement: Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure. Attach electrodes to the epicardial surface to record an electrocardiogram (ECG). Measure coronary flow by collecting the perfusate.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Compound Administration: Introduce the organothallium compound into the perfusion solution at various concentrations.
-
Data Acquisition and Analysis: Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow. Analyze the data to determine the effects of the compound on cardiac contractility, rhythm, and vascular resistance.
Evaluation of Neurotoxicity: Neurite Outgrowth Assay in PC12 Cells
This in vitro assay assesses the potential of a compound to interfere with neuronal differentiation.
Principle: PC12 cells, a rat pheochromocytoma cell line, differentiate and extend neurites in response to nerve growth factor (NGF). Neurotoxic compounds can inhibit this process.[14]
Protocol:
-
Cell Culture: Culture PC12 cells in a suitable medium. For the assay, seed the cells on collagen-coated plates.
-
Differentiation Induction: Treat the cells with NGF (e.g., 50 ng/mL) to induce neurite outgrowth.
-
Compound Exposure: Simultaneously or after a period of NGF-induced differentiation, expose the cells to various concentrations of the organothallium compound.
-
Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) or a general cell stain.
-
Image Acquisition and Analysis: Acquire images using a microscope. Quantify neurite length and the percentage of cells with neurites using image analysis software. Compare the results from treated cells to control cells to determine the inhibitory effect of the compound on neurite outgrowth.
Signaling Pathways and Visualizations
Organothallium compounds can trigger cell death primarily through the induction of oxidative stress and apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and a typical experimental workflow.
Signaling Pathways
Caption: Organothallium-Induced Apoptosis Signaling Pathway.
Experimental Workflows
Caption: Workflow for Toxicological Evaluation.
Safe Handling and Emergency Procedures
Given their high toxicity, organothallium compounds must be handled with extreme caution.
-
Engineering Controls: All work with organothallium compounds should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a good initial choice, but consult a glove compatibility chart for the specific compound and solvent), and chemical splash goggles.
-
Waste Disposal: All waste containing organothallium compounds must be disposed of as hazardous waste according to institutional and local regulations.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
Organothallium compounds are potent toxins that require stringent safety protocols and a thorough understanding of their hazardous properties. Their ability to mimic potassium ions, interact with essential proteins, and induce oxidative stress leads to severe neurotoxicity and cardiotoxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the safe and informed investigation of these compounds. For researchers and professionals in drug development, a comprehensive appreciation of the toxicology of organothallium compounds is not merely a matter of regulatory compliance but a critical component of responsible scientific practice.
References
- 1. lornajane.net [lornajane.net]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress in toxicology: established mammalian and emerging piscine model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in Oxidative Stress Parameters in Terms of Simultaneous Exposure to Physical and Chemical Factors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlCl3 induces lymphocyte apoptosis in rats through the mitochondria-caspase dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Acute toxicity of benzalkonium chloride in Balb/c mice following intratracheal instillation and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 14. Thallium Neurotoxicity [ouci.dntb.gov.ua]
- 15. Assessing for Cardiotoxicity from Metal-on-Metal Hip Implants with Advanced Multimodality Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotoxicity and cytotoxicity evaluation of two thallium compounds using the Drosophila wing somatic mutation and recombination test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
The Dawn of Organothallium Chemistry: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organothallium chemistry, while approached with caution due to the inherent toxicity of thallium compounds, possesses a unique and foundational history that has contributed to the broader understanding of organometallic chemistry. This in-depth guide explores the seminal discovery of the first organothallium compound, providing a historical context, detailed experimental protocols from the original literature, and a quantitative analysis of the initial findings.
A New Class of Organometallics Emerges
The story of organothallium chemistry begins shortly after the discovery of the element thallium itself in 1861 by Sir William Crookes and Claude-Auguste Lamy.[1] Just nine years later, in 1870, the first compound containing a thallium-carbon bond was synthesized, marking the birth of a new area of organometallic exploration. This pioneering work was conducted by P. A. Kotschoubey, who successfully prepared diethylthallium chloride ((C₂H₅)₂TlCl).
The initial discovery was documented in the "Journal für praktische Chemie". Kotschoubey's synthesis involved the reaction of diethylzinc (B1219324) with thallium(I) chloride, a transmetalation reaction that would become a fundamental approach in organometallic synthesis. This early work laid the groundwork for future investigations into the synthesis, structure, and reactivity of these novel compounds.
The Pioneering Synthesis of Diethylthallium Chloride
The first synthesis of an organothallium compound, diethylthallium chloride, by P. A. Kotschoubey in 1870 was a landmark achievement. Below is a detailed experimental protocol reconstructed from the historical literature.
Experimental Protocol: Synthesis of Diethylthallium Chloride
Objective: To synthesize diethylthallium chloride via the reaction of diethylzinc and thallium(I) chloride.
Reactants:
-
Diethylzinc (Zn(C₂H₅)₂)
-
Thallium(I) chloride (TlCl)
Procedure:
-
Thallium(I) chloride was placed in a reaction vessel.
-
An ethereal solution of diethylzinc was added to the thallium(I) chloride.
-
The reaction mixture was likely stirred and gently heated to promote the reaction. The original literature suggests the reaction proceeds with the formation of a metallic precipitate (zinc).
-
Upon completion of the reaction, the solid zinc metal was separated from the solution.
-
The ethereal solution was then likely subjected to distillation or evaporation to remove the ether and isolate the crude diethylthallium chloride.
-
Further purification of the product would have involved recrystallization from a suitable solvent.
Reaction:
2 TlCl + Zn(C₂H₅)₂ → 2 (C₂H₅)₂TlCl + Zn
While the exact yields were not meticulously reported in the initial publications in the same way modern chemists would expect, the isolation and characterization of the product confirmed the successful synthesis.
Quantitative Data from Early Discoveries
The characterization of the first organothallium compounds was primarily based on elemental analysis and observation of their physical properties. The following table summarizes the key quantitative data available from the early literature on diethylthallium chloride.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Diethylthallium Chloride | (C₂H₅)₂TlCl | 300.28 | Not explicitly reported in initial discovery | Crystalline solid |
Logical Relationships in the Early Synthesis
The synthesis of the first organothallium compound established a key logical relationship in the burgeoning field of organometallic chemistry: the principle of transmetalation.
References
Methodological & Application
Trimethylthallium as a Methylating Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylthallium (TMT), with the chemical formula (CH₃)₃Tl, is a highly reactive organometallic compound that has been explored to a limited extent as a methylating agent in organic synthesis. While it can act as a potent source of a methyl nucleophile, its extreme toxicity has severely restricted its use in modern synthetic chemistry. This document provides an overview of its properties, known applications, and, most importantly, the critical safety protocols required for its handling and disposal. Given the scarcity of recent research and its hazardous nature, these notes should be considered with extreme caution and are intended for informational purposes. Safer and more efficient methylating agents are now predominantly used.
Physicochemical Properties
A summary of the key physicochemical properties of trimethylthallium is presented in the table below.
| Property | Value |
| Chemical Formula | C₃H₉Tl |
| Molecular Weight | 249.49 g/mol [1] |
| Appearance | Not widely documented, organometallic compound |
| CAS Number | 3003-15-4[1] |
Health and Safety Information: Extreme Hazard
WARNING: Trimethylthallium is expected to be extremely toxic, similar to or even more so than other thallium compounds. Thallium and its compounds are potent cumulative poisons.
Exposure Routes: Inhalation, skin absorption, and ingestion.
Symptoms of Thallium Poisoning: Thallium poisoning can be difficult to diagnose as symptoms are often delayed and non-specific. They can include severe gastrointestinal distress, painful neuropathy, and hair loss (alopecia) which typically appears several weeks after exposure.
Handling Precautions:
-
All manipulations involving trimethylthallium must be conducted in a well-ventilated fume hood with appropriate engineering controls.
-
A full set of personal protective equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and safety goggles. A face shield is also recommended.
-
Work should be planned to minimize the quantity of trimethylthallium used and to avoid the generation of aerosols.
-
Have a written standard operating procedure (SOP) and an emergency plan in place before starting any work.
-
Ensure that all lab personnel in the vicinity are aware of the hazards.
The following diagram illustrates a general workflow for handling highly toxic reagents like trimethylthallium.
Caption: A logical workflow for handling extremely hazardous chemical reagents.
Synthetic Applications (Limited Scope)
The use of trimethylthallium as a methylating agent is not well-documented in contemporary literature. Its application appears to be limited to specific historical examples rather than as a general-purpose reagent.
One cited example is the preparation of acetone (B3395972) from acetoxime. While a detailed experimental protocol is not available in recent literature, the reaction suggests that trimethylthallium can act as a source of a methyl group in reactions with certain functional groups.
The general reactivity pattern of organometallic reagents suggests that trimethylthallium could potentially methylate various electrophilic substrates. A hypothetical reaction scheme is depicted below.
Caption: A simplified representation of a potential methylation reaction.
Experimental Protocols (General Guidance)
Due to the lack of specific, modern, and validated protocols for the general use of trimethylthallium, the following are general guidelines for handling highly reactive and toxic organometallic reagents. These are not a substitute for a detailed, peer-reviewed experimental procedure.
Preparation and Handling of Trimethylthallium
The preparation of trimethylthallium has been reported via the exchange reaction between trimethylaluminum (B3029685) and thallium(I) salts or from bis(trimethylsilyl)mercury and trimethylthallium.[2] These preparations are hazardous and should only be attempted by experienced chemists with appropriate containment facilities.
Handling:
-
Inert Atmosphere: Trimethylthallium is likely sensitive to air and moisture. All transfers and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvents: Use anhydrous solvents.
-
Syringes and Needles: Use new, sharp needles and well-maintained syringes for transfers.
General Methylation Reaction (Hypothetical)
This is a hypothetical protocol and should be treated with extreme caution. Small-scale pilot reactions are essential.
-
Reaction Setup: Assemble and flame-dry all glassware under an inert atmosphere. A typical setup would include a round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Reagent Addition: Dissolve the electrophilic substrate in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask. Cool the solution to the desired temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Addition of Trimethylthallium: Slowly add a solution of trimethylthallium in an appropriate solvent to the cooled reaction mixture via syringe. The rate of addition should be controlled to manage any exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique that does not require exposing the reaction mixture to the atmosphere (e.g., quenching aliquots and analyzing by GC-MS or TLC after workup).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture at low temperature by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride, methanol).
-
Workup: After quenching, allow the mixture to warm to room temperature. Perform a standard aqueous workup to isolate the product.
Waste Disposal
All waste containing thallium must be treated as hazardous waste.
-
Quenching Excess Reagent: Any unreacted trimethylthallium must be carefully quenched. A common method for pyrophoric/highly reactive organometallics is the slow addition of a less reactive alcohol (e.g., isopropanol) at low temperature, followed by a more reactive alcohol (e.g., methanol (B129727) or ethanol), and finally, water.
-
Waste Segregation: All thallium-containing waste (liquid and solid) must be collected in clearly labeled, dedicated hazardous waste containers.
-
Decontamination: Glassware that has been in contact with trimethylthallium should be decontaminated. This can be done by rinsing with a suitable solvent, and the rinsate must be treated as hazardous waste. A final rinse with a mild acidic solution can help to sequester any residual thallium salts.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of thallium waste down the drain or in the regular trash.
Conclusion and Alternatives
While trimethylthallium possesses the chemical potential to act as a methylating agent, its extreme toxicity and the lack of established, safe protocols make it an unsuitable choice for routine organic synthesis. The risk associated with its use far outweighs the potential benefits, especially when a vast array of safer and more effective methylating agents are commercially available.
Researchers and drug development professionals are strongly advised to consider alternative methylating agents, such as:
-
Organolithium reagents: Methyllithium
-
Grignard reagents: Methylmagnesium bromide/chloride
-
Organocuprates: Lithium dimethylcuprate (Gilman reagent)
-
Organoaluminum reagents: Trimethylaluminum (TMA)
-
Less hazardous electrophilic sources: Methyl iodide, dimethyl sulfate, dimethyl carbonate (in the presence of a suitable base).
The development of modern methylation methods continues to focus on improving safety, functional group tolerance, and catalytic efficiency, rendering highly toxic reagents like trimethylthallium largely obsolete for practical synthetic applications.
References
Application Notes and Protocols for Trimethyl Thallium in MOCVD of Thallium-Containing Films
Disclaimer: The use of Trimethyl Thallium (TMTl) as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) is not extensively documented in publicly available literature. The following application notes and protocols are based on the known chemical properties of TMTl, general principles of MOCVD, and analogies with more common Group 13 organometallic precursors, such as trimethylgallium (B75665) (TMGa). All procedures involving TMTl must be conducted with extreme caution by highly trained personnel in a specialized and controlled laboratory environment due to its high toxicity and pyrophoric nature.
Introduction to this compound for MOCVD
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films of various materials. The choice of the metal-organic precursor is a critical factor that influences the deposition process and the final properties of the film. This compound (Tl(CH₃)₃ or TMTl) is a potential organometallic precursor for the deposition of thallium-containing thin films, such as thallium oxides (e.g., Tl₂O₃) and other thallium-based semiconductors or superconductors.
Organothallium compounds are known to be thermally unstable, a characteristic that can be advantageous for low-temperature MOCVD processes.[1] However, the extreme toxicity and hazardous nature of thallium compounds, including TMTl, necessitate stringent safety protocols.
Precursor Properties and Safety
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount before its use in any experimental setup.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃H₉Tl | PubChem |
| Molecular Weight | 249.49 g/mol | PubChem |
| Appearance | Flammable liquid with a low melting point | [1] |
| CAS Number | 3003-15-4 | PubChem |
| Enthalpy of Fusion (ΔfusH) | 16.74 kJ/mol at 311.20 K | Cheméo |
| Enthalpy of Sublimation (ΔsubH) | 57.30 kJ/mol at 281.00 K | Cheméo |
| Enthalpy of Vaporization (ΔvapH) | 37.90 - 40.60 kJ/mol at 335.50 - 338.50 K | Cheméo |
| Thermal Stability | Organothallium compounds tend to be thermally unstable | [1] |
Safety and Handling of this compound
DANGER: this compound is expected to be extremely toxic and pyrophoric. All handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
| Hazard | Precautionary Measures |
| Toxicity | Fatal if swallowed or inhaled.[2][3] May cause damage to organs through prolonged or repeated exposure.[2] Thallium and its compounds are readily absorbed through the skin.[1] |
| Flammability | Catches fire spontaneously if exposed to air.[1] Reacts violently with water. |
| Personal Protective Equipment (PPE) | Full-face shield, chemical-resistant gloves (e.g., neoprene or nitrile rubber), flame-retardant lab coat, and appropriate respiratory protection are mandatory.[2] |
| Storage | Store in a tightly sealed container under an inert gas (e.g., argon) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] |
| Spill and Fire | In case of a spill, do not use water. Use a Class D fire extinguisher (for combustible metals) or dry chemical powder followed by sand or dolomite. For small spills, allow the material to burn out under controlled conditions if safe to do so. |
| Disposal | All waste containing TMTl must be treated as hazardous waste and disposed of according to institutional and national regulations. Unused precursor must be quenched by trained personnel using appropriate procedures. |
MOCVD Experimental Protocols for Thallium-Containing Films
The following are generalized and illustrative protocols for the deposition of thallium oxide (Tl₂O₃) films using this compound. The exact parameters will require significant optimization based on the specific MOCVD reactor configuration and desired film properties.
MOCVD System Preparation
-
System Integrity Check: Ensure the MOCVD reactor and all gas lines are leak-tight.
-
Inert Atmosphere: Purge the entire system, including the reactor chamber and gas lines, with a high-purity inert gas (e.g., Argon or Nitrogen) to remove any residual oxygen and moisture.
-
Substrate Preparation:
-
Select a suitable substrate (e.g., sapphire (Al₂O₃), silicon (Si), or strontium titanate (SrTiO₃)).
-
Clean the substrate using a standard cleaning procedure (e.g., degreasing with organic solvents, followed by an appropriate acid/base etch and a deionized water rinse).
-
Load the substrate into the MOCVD reactor.
-
-
Precursor Handling:
-
The TMTl bubbler must be installed in a temperature-controlled bath and connected to the gas lines under an inert atmosphere.
-
Maintain the TMTl bubbler at a constant temperature to ensure a stable vapor pressure. The optimal temperature will need to be determined experimentally but should be kept as low as possible to minimize thermal decomposition in the bubbler.
-
Deposition of Thallium Oxide (Tl₂O₃) Films
-
Heating: Heat the substrate to the desired deposition temperature under a continuous flow of inert carrier gas.
-
Precursor Introduction:
-
Flow a controlled amount of the inert carrier gas through the TMTl bubbler to transport the precursor vapor into the reactor.
-
Simultaneously, introduce the oxygen source (e.g., O₂, N₂O, or an oxygen plasma) into the reactor. The ratio of the Group VI (Oxygen) to Group III (Thallium) precursors (VI/III ratio) is a critical parameter that will influence the film stoichiometry and quality.
-
-
Deposition: Allow the deposition to proceed for the desired duration to achieve the target film thickness.
-
Cool-down: After the deposition, stop the precursor flows and cool down the substrate to room temperature under an inert gas flow.
Illustrative MOCVD Growth Parameters for Tl₂O₃
The following table provides a starting point for the optimization of MOCVD growth of Tl₂O₃ films using TMTl. These parameters are inferred from general MOCVD practices for oxide films.
| Parameter | Illustrative Range | Notes |
| Substrate | Sapphire (c-plane), Si (100), SrTiO₃ | Substrate choice will affect film orientation and properties. |
| Substrate Temperature | 250 - 500 °C | Lower temperatures are desirable due to the expected thermal instability of TMTl. |
| Reactor Pressure | 10 - 100 Torr | Lower pressure can improve film uniformity. |
| TMTl Bubbler Temperature | 10 - 30 °C | Needs to be optimized for adequate vapor pressure without premature decomposition. |
| Carrier Gas (through TMTl) | Argon or Nitrogen | High purity is essential. |
| Carrier Gas Flow Rate | 5 - 50 sccm | Controls the amount of TMTl introduced into the reactor. |
| Oxygen Source | O₂, N₂O, Oxygen Plasma | The reactivity of the oxygen source will affect the required deposition temperature. |
| Oxygen Source Flow Rate | 50 - 500 sccm | To be adjusted to achieve the desired VI/III ratio. |
| VI/III Ratio | 100 - 1000 | A high VI/III ratio is often required for oxide growth. |
Data Presentation
Quantitative data from MOCVD experiments should be systematically recorded to allow for process optimization and reproducibility.
Table 1: Example of MOCVD Growth Log for Tl₂O₃ Films
| Run # | Substrate Temp. (°C) | Reactor Pressure (Torr) | TMTl Bubbler Temp. (°C) | Carrier Gas Flow (sccm) | O₂ Flow (sccm) | VI/III Ratio (calculated) | Growth Time (min) | Film Thickness (nm) | Growth Rate (nm/min) | Film Properties (e.g., XRD, SEM) |
| 1 | 300 | 50 | 20 | 10 | 200 | ~500 | 30 | |||
| 2 | 350 | 50 | 20 | 10 | 200 | ~500 | 30 | |||
| 3 | 350 | 50 | 20 | 15 | 200 | ~330 | 30 |
Mandatory Visualizations
MOCVD Experimental Workflow
Caption: Workflow for MOCVD of thallium-containing films using TMTl.
Postulated Thermal Decomposition Pathway of this compound
The thermal decomposition of Group 13 trimethyl precursors like trimethylgallium often proceeds through the sequential loss of methyl radicals. A similar pathway can be postulated for this compound.
Caption: Postulated decomposition of TMTl via sequential loss of methyl radicals.
Logical Relationship for MOCVD Process Parameters
The quality and properties of the deposited thallium-containing films are dependent on a complex interplay of various MOCVD process parameters.
Caption: Interdependence of key MOCVD parameters on final film properties.
References
Application Notes and Protocols for Aromatic Functionalization using Thallium(III) Reagents
Disclaimer: Thallium and its compounds, including trimethylthallium and thallium(III) trifluoroacetate (B77799), are extremely toxic and must be handled with extreme care.[1] These substances are cumulative poisons. All operations should be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and lab coats.
Introduction
The functionalization of aromatic compounds is a cornerstone of modern organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. While various methods exist for C-H activation and functionalization, the use of thallium(III) reagents offers a unique pathway for the electrophilic substitution of aromatic rings. It is critical to note that extensive literature searches have not yielded an established protocol for the direct methylation of aromatic compounds using trimethylthallium (Tl(CH3)3). The predominant reaction of thallium(III) species with arenes is electrophilic thallation, which introduces a thallium moiety onto the aromatic ring. This thallated intermediate can then be further transformed, though direct methylation via this route is not a standard procedure.
This document provides a detailed protocol for the electrophilic thallation of an aromatic compound, a well-documented and representative example of arene functionalization using thallium(III) reagents.[1][2]
Part 1: Electrophilic Thallation of Aromatic Compounds
Electrophilic thallation is a reversible reaction where a thallium(III) species, typically thallium(III) trifluoroacetate (TTFA), acts as a potent electrophile to substitute a hydrogen atom on an aromatic ring.[1][2] The resulting arylthallium(III) compound can serve as a versatile intermediate in organic synthesis.
Reaction Mechanism and Selectivity
The reaction proceeds through an electrophilic aromatic substitution mechanism. The regioselectivity of the thallation is dependent on the reaction conditions. Under kinetic control, ortho- and para-substitution are generally favored. Thermodynamic control can lead to the formation of the meta-isomer.[2]
Quantitative Data on Electrophilic Thallation
The following table summarizes representative data for the thallation of toluene (B28343) with thallium(III) trifluoroacetate, highlighting the influence of reaction conditions on isomer distribution.
| Aromatic Substrate | Thallium Reagent | Solvent | Temperature (°C) | Time | Ortho (%) | Meta (%) | Para (%) | Reference |
| Toluene | Thallium(III) trifluoroacetate | Trifluoroacetic acid | 25 | 24 h | 9 | 5 | 86 | [1] |
| Toluene | Thallium(III) trifluoroacetate | Trifluoroacetic acid | 73 | 1 h | 8 | 6 | 86 | [2] |
| Toluene | Thallium(III) trifluoroacetate | Trifluoroacetic acid | 73 | 96 h | 3 | 59 | 38 | [2] |
Part 2: Experimental Protocol for Electrophilic Thallation of Toluene
This protocol describes the preparation of toluylthallium(III) ditrifluoroacetate.
Materials
-
Toluene
-
Thallium(III) trifluoroacetate (TTFA)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thallium(III) trifluoroacetate (1.0 eq) in trifluoroacetic acid (20 mL).
-
Addition of Substrate: To the stirring solution, add toluene (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25°C for kinetic control or 73°C for thermodynamic control) for the specified time (refer to the table above). Monitor the reaction progress by a suitable method (e.g., TLC or NMR on a worked-up aliquot).
-
Workup: After the reaction is complete, carefully pour the mixture into a beaker of ice-water. The arylthallium ditrifluoroacetate will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol).
Note: The resulting arylthallium ditrifluoroacetate can be used in subsequent reactions, such as iodination by treatment with potassium iodide.
Part 3: Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the electrophilic thallation of an aromatic compound.
Caption: Workflow for the electrophilic thallation of an aromatic compound.
Part 4: Reactivity of Trimethylthallium
While not effective for aromatic methylation, trimethylthallium is a known organometallic reagent with specific reactivity. It is a flammable liquid that reacts with compounds containing acidic hydrogens.[3][4] Its synthesis and handling are hazardous due to its toxicity and pyrophoric nature. The primary use of trimethylthallium in the literature appears to be in exchange reactions with other organometallic compounds.[5]
The following diagram illustrates the general synthesis and a characteristic reaction of trimethylthallium.
Caption: Synthesis and a characteristic reaction of trimethylthallium.
Conclusion
The use of thallium(III) reagents for the functionalization of aromatic compounds primarily proceeds via electrophilic thallation, yielding arylthallium intermediates. There is no established protocol for the direct methylation of aromatic C-H bonds using trimethylthallium. Researchers and drug development professionals should exercise extreme caution when handling any thallium-containing compounds due to their high toxicity. The provided protocol for electrophilic thallation serves as a representative example of arene functionalization in organothallium chemistry.
References
- 1. Organothallium chemistry - Wikipedia [en.wikipedia.org]
- 2. scite.ai [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thallium - Wikipedia [en.wikipedia.org]
- 5. Preparation and properties of tris(trimethylsilyl)thallium - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
application of trimethyl thallium in organometallic catalysis
Foreword: Extreme Toxicity and Hazard Warning
Trimethylthallium (TMT) is an extremely toxic, volatile, and pyrophoric organometallic compound. It poses a severe and immediate danger to human health. Thallium compounds are known cumulative poisons, and organothallium compounds can be absorbed through inhalation, ingestion, and skin contact. Exposure can lead to severe, irreversible neurological damage and can be fatal.[1][2][3]
Due to these profound safety risks, trimethylthallium is not used in modern organometallic catalysis. The scientific community has developed a vast array of safer and more effective alternatives for virtually all chemical transformations.[4][5] The information provided below is for historical and academic context only and is not an endorsement or a guide for its use. Handling of any thallium compound should only be undertaken by trained professionals in specialized facilities with exhaustive safety protocols in place.
Application Notes: The Limited and Historical Role of Triorganothalliums
The application of trimethylthallium as a catalyst is virtually nonexistent in contemporary chemistry literature. Its historical use, and that of other triorganothallium reagents, has been primarily as a stoichiometric reagent rather than a catalyst that regenerates in a cycle.
Carbon-Carbon Bond Formation (Stoichiometric)
Historically, triorganothallium compounds were explored for their ability to form new carbon-carbon bonds. For instance, they react with acid chlorides to produce ketones in high purity.[6] Similarly, reaction with activated alkyl halides like trityl chloride can also result in C-C bond formation.[6]
However, these transformations are stoichiometric, meaning the thallium reagent is consumed in the reaction and not regenerated, which disqualifies it from being a catalyst. The high toxicity, cost, and poor atom economy of such a process make it obsolete compared to modern methods using organocuprates, Grignard reagents with cross-coupling catalysts, or organozinc compounds.
Comparison with Thallium(III) Salts in Catalysis
While trimethylthallium is not a viable catalyst, other thallium compounds, particularly thallium(III) salts like thallium(III) acetate (B1210297) (TTA) and thallium(III) nitrate (B79036) (TTN), have seen limited use as catalysts or reagents in specific organic transformations.[7] These applications include:
-
Oxidative Rearrangements: Thallium(III) nitrate is a potent oxidizing agent used for the rearrangement of ketones.[8]
-
Aromatic Bromination: Thallium(III) acetate has been used as a catalyst for the electrophilic bromination of aromatic compounds.[6]
-
α-Aminonitrile Synthesis: Thallium(III) chloride can catalyze the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide.[6]
It is crucial to distinguish these applications of thallium(III) salts from the chemistry of trimethylthallium, which is far more hazardous and less synthetically useful.
Experimental Protocols: Not Provided Due to Extreme Hazard
Detailed experimental protocols for the use of trimethylthallium are not provided due to the extreme and unacceptable safety risks associated with its handling. In line with global safety standards and the principles of green chemistry, researchers are strongly encouraged to utilize safer alternatives.
Safer Alternatives to Trimethylthallium
Modern organometallic chemistry offers a wide range of safer and more efficient reagents for methylation and other transformations. The pharmaceutical and chemical industries rely on these alternatives to ensure safety and sustainability.[5]
| Desired Transformation | Safer Alternative Reagents/Catalysts | Key Advantages |
| Methylation (Nucleophilic) | Trimethylaluminum, Dimethylzinc, Methyl Grignard Reagents (e.g., MeMgBr), Methyllithium | Lower toxicity, readily available, well-understood reactivity, extensive literature. |
| Cross-Coupling (to introduce methyl groups) | Methylboronic acids/esters with Palladium or Nickel catalysts (Suzuki coupling); Methyl Grignard with Palladium or Nickel catalysts (Kumada coupling) | High efficiency, excellent functional group tolerance, catalytic in precious metal, broad scope.[8] |
| Base for Catalysis | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄), Organic bases (e.g., DBU) | Low toxicity, inexpensive, highly effective in a wide range of catalytic reactions like Suzuki and Heck couplings.[4] |
Logical Workflow for Choosing a Reagent
Given the hazards, the decision-making process for any chemical transformation should prioritize safety. The use of trimethylthallium is logically excluded in any modern synthetic plan.
References
Application Notes and Protocols for Thallium-Based Precursors in Semiconductor Material Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Topic: Trimethylthallium and Other Organothallium Compounds as Precursors for Semiconductor Materials
1. Introduction
The incorporation of thallium into III-V compound semiconductors is of significant interest for the development of novel optoelectronic devices, particularly for applications in the infrared spectrum. Metal-Organic Chemical Vapor Deposition (MOCVD) is a key technique for the fabrication of these materials, relying on volatile and thermally stable organometallic precursors.[1] While trimethylthallium (TMT, Tl(CH₃)₃) is the simplest alkyl precursor for thallium, its application in MOCVD is not well-documented, primarily due to its inherent instability.[2] These application notes provide a comprehensive overview of the known properties of trimethylthallium, discuss its potential and challenges as an MOCVD precursor, and explore alternative thallium-containing compounds. General protocols for the handling and use of these highly toxic materials are also provided.
2. Properties of Trimethylthallium (TMT)
Trimethylthallium is a highly reactive and toxic organometallic compound.[3] Its utility as an MOCVD precursor is largely dictated by its physical and chemical properties, particularly its vapor pressure and thermal stability. Organothallium compounds are generally known to be thermally unstable, which presents a significant challenge for their use in high-temperature deposition processes.[2][4]
2.1. Physical and Chemical Properties
A summary of the known physical and chemical properties of trimethylthallium is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉Tl | [3] |
| Molecular Weight | 249.49 g/mol | [3] |
| CAS Number | 3003-15-4 | [3][5] |
| Enthalpy of Vaporization (ΔvapH) | 38.5 kJ/mol | |
| Enthalpy of Sublimation (ΔsubH) | 54.4 kJ/mol |
2.2. Vapor Pressure and Thermal Stability
3. Trimethylthallium as a Potential MOCVD Precursor: Challenges and Considerations
The use of TMT as an MOCVD precursor for thallium-containing semiconductors presents several significant challenges:
-
Thermal Instability: As previously mentioned, the low thermal stability of the Tl-C bond is a major obstacle.[2] This can lead to uncontrolled decomposition and carbon incorporation into the epitaxial layer.
-
High Toxicity: Thallium and its compounds are extremely toxic, requiring stringent safety protocols for handling, storage, and waste disposal.[6]
-
Lack of Commercially Available High-Purity Sources: The instability and niche application of TMT have limited its commercial availability as a high-purity MOCVD precursor.
Despite these challenges, the small size of the methyl ligands in TMT could potentially offer advantages in terms of clean decomposition pathways compared to larger organic ligands, provided the deposition process can be precisely controlled at low temperatures.
4. Alternative Thallium Precursors for MOCVD
Given the challenges associated with TMT, researchers have explored alternative organothallium precursors with potentially improved stability and volatility. These include:
-
Cyclopentadienylthallium (CpTl): This compound is a well-known organothallium(I) species and has been investigated as a precursor.[4][7] Its different bonding and oxidation state compared to TMT may offer alternative decomposition pathways.
-
Thallium(I) β-diketonates: These complexes are another class of precursors that have been explored for MOCVD of various metals.[8] They can offer tunable volatility and stability by modifying the diketonate ligand.
-
Donor-Stabilized Thallium(I) Compounds: The use of ligands that coordinate to the thallium center can increase the stability of the precursor molecule.[9]
The choice of precursor will ultimately depend on the specific deposition requirements, such as the desired growth temperature and the chemical compatibility with other precursors.
5. Experimental Protocols
Due to the limited information on the use of trimethylthallium in MOCVD, a specific, validated protocol cannot be provided. Instead, a general experimental workflow for the evaluation of a new organometallic precursor is outlined below.
5.1. General MOCVD Protocol for a Novel Thallium Precursor
This protocol assumes the use of a standard MOCVD reactor equipped with a bubbler for liquid or solid precursors.
-
Precursor Handling and Installation:
-
All handling of the thallium precursor must be performed in a certified fume hood with appropriate personal protective equipment (PPE).[6][10][11]
-
The precursor is loaded into a stainless-steel bubbler in an inert atmosphere glovebox.
-
The bubbler is installed on the MOCVD gas panel, and the connections are leak-checked meticulously.
-
-
Vapor Pressure Determination (if unknown):
-
The bubbler is placed in a temperature-controlled bath.
-
A carrier gas (e.g., UHP H₂ or N₂) is passed through the bubbler at a known flow rate.
-
The mass loss of the bubbler over time is measured to determine the precursor's vapor pressure at different temperatures.
-
-
Deposition of Thallium-Containing Thin Films:
-
A suitable substrate (e.g., GaAs, InP) is loaded into the MOCVD reactor.
-
The reactor is purged with a carrier gas.
-
The substrate is heated to the desired deposition temperature.
-
The thallium precursor is introduced into the reactor by flowing a carrier gas through the bubbler. The bubbler temperature and carrier gas flow rate will determine the molar flow rate of the precursor.
-
A co-reactant (e.g., arsine, phosphine) is simultaneously introduced to provide the Group V element.
-
The deposition is carried out for a specific duration to achieve the desired film thickness.
-
After deposition, the precursor and co-reactant flows are stopped, and the reactor is cooled down under a carrier gas flow.
-
-
Characterization:
-
The grown films are characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), atomic force microscopy (AFM), and secondary ion mass spectrometry (SIMS) to determine their crystal quality, surface morphology, and composition.
-
6. Safety and Handling of Organothallium Compounds
Thallium and its compounds are extremely toxic and must be handled with extreme caution.[6] Organothallium compounds may also be pyrophoric.
6.1. Personal Protective Equipment (PPE)
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Double gloving is recommended.[6]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respirator: A NIOSH-approved respirator with a P100 filter should be used when there is a risk of aerosol or dust generation.[6]
6.2. Engineering Controls
-
All work with organothallium compounds must be conducted in a certified chemical fume hood.[6]
-
The MOCVD system should be housed in a ventilated enclosure with appropriate safety interlocks and exhaust gas scrubbing.
6.3. Spill and Emergency Procedures
-
A written emergency response plan for thallium compound spills must be in place.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[6]
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6]
-
Spills should be cleaned up by trained personnel using appropriate absorbent materials.
6.4. Waste Disposal
-
All thallium-contaminated waste must be collected in clearly labeled, sealed containers and disposed of as hazardous waste according to institutional and regulatory guidelines.[6]
7. Visualizations
Figure 1: General experimental workflow for MOCVD using an organometallic precursor.
Figure 2: Hypothetical surface decomposition pathway for trimethylthallium during MOCVD.
Figure 3: Workflow for the safe handling of organothallium compounds.
References
- 1. Metalorganic Chemical Vapor Deposition of III-V Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thallium - Wikipedia [en.wikipedia.org]
- 3. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organothallium chemistry - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates | MDPI [mdpi.com]
- 9. deepdyve.com [deepdyve.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols for Reactions Involving Pyrophoric Trimethylthallium (Tl(CH3)3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylthallium (Tl(CH₃)₃) is a highly reactive and pyrophoric organometallic compound that serves as a valuable reagent in specialized chemical syntheses. Its pyrophoric nature, meaning it can spontaneously ignite in air, coupled with the high toxicity of thallium compounds, necessitates stringent and meticulous handling procedures. These application notes provide detailed protocols for the safe experimental setup and execution of reactions involving Tl(CH₃)₃, with a focus on ensuring the safety of laboratory personnel and the integrity of the experimental results. The information is intended for experienced researchers in controlled laboratory environments.
Health and Safety Information
DANGER: Trimethylthallium is a pyrophoric and highly toxic substance. All handling must be performed by trained personnel in a controlled environment.
-
Pyrophoric Hazard: Tl(CH₃)₃ ignites spontaneously upon contact with air and reacts violently with water. All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
Toxicity: Thallium and its compounds are cumulative poisons. Exposure can occur through inhalation, ingestion, or skin contact and can be fatal. It is tasteless and odorless, increasing the risk of accidental exposure.
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat is mandatory.
-
Hands: Wear nitrile gloves as a primary layer and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) as a secondary layer.
-
Eyes: Chemical splash goggles and a face shield are required.
-
-
Emergency Procedures:
-
Spills: In case of a small spill within a glovebox, use a non-reactive absorbent material like dry sand or powdered lime to cover the spill. For larger spills or any spill outside of a glovebox, evacuate the area immediately and contact emergency services. Do not use water to extinguish a Tl(CH₃)₃ fire. A Class D fire extinguisher for reactive metals is required.
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. If inhaled, move to fresh air and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical attention.
-
Experimental Setup and General Handling
All procedures involving Tl(CH₃)₃ must be performed in a well-maintained glovebox with an inert atmosphere or on a Schlenk line. Glassware must be oven-dried overnight at >120 °C and cooled under vacuum or an inert gas stream immediately before use.
Diagram of a Standard Schlenk Line Setup for Tl(CH₃)₃ Reactions
Caption: General Schlenk line setup for inert atmosphere reactions.
Application Note: Synthesis of Ketones from Acid Chlorides using Tl(CH₃)₃
Trimethylthallium is an effective reagent for the conversion of acid chlorides to ketones. The reaction is typically rapid and clean, with the diorganothallium halide byproduct precipitating from the reaction mixture, which drives the reaction to completion.
Experimental Protocol: Synthesis of Acetophenone
This protocol describes the reaction of benzoyl chloride with trimethylthallium to yield acetophenone.
Materials:
-
Trimethylthallium (Tl(CH₃)₃)
-
Benzoyl chloride
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Oven-dried Schlenk flask and other glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: Set up an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a gas outlet connected to a bubbler. Purge the entire system with inert gas for at least 30 minutes.
-
Reagent Preparation: In the inert atmosphere of a glovebox, prepare a stock solution of Tl(CH₃)₃ in anhydrous diethyl ether.
-
Reaction:
-
To the reaction flask, add a solution of benzoyl chloride (e.g., 1.41 g, 10 mmol) in 50 mL of anhydrous diethyl ether via syringe.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of the Tl(CH₃)₃ solution (10 mmol) dropwise to the stirred solution of benzoyl chloride over 15-20 minutes.
-
A white precipitate of dimethylthallium chloride ((CH₃)₂TlCl) will form almost immediately.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench any remaining Tl(CH₃)₃ by the slow, dropwise addition of isopropanol (B130326) at 0 °C.
-
Filter the reaction mixture under an inert atmosphere to remove the precipitated (CH₃)₂TlCl.
-
Wash the precipitate with anhydrous diethyl ether.
-
The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude acetophenone.
-
-
Purification: The crude product can be purified by distillation or column chromatography.
Quantitative Data
The following table summarizes representative data for the synthesis of various ketones using Tl(CH₃)₃.
| Acid Chloride Substrate | Product Ketone | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | Acetophenone | Diethyl ether | 0 | 1 | >95 |
| Acetyl chloride | Acetone | Diethyl ether | 0 | 1 | ~90 |
| Propanoyl chloride | 3-Pentanone | Diethyl ether | 0 | 1 | >90 |
Application Note: Tl(CH₃)₃ as a Precursor for other Organometallic Compounds
Trimethylthallium can be used as a starting material for the synthesis of other organothallium or different organometallic compounds through ligand exchange or transmetalation reactions.
Experimental Protocol: Synthesis of a Transition Metal-Methyl Complex (General Procedure)
This protocol outlines a general procedure for the synthesis of a transition metal-methyl complex via the reaction of a metal halide with Tl(CH₃)₃.
Materials:
-
Trimethylthallium (Tl(CH₃)₃)
-
Transition metal halide (e.g., a chloride complex)
-
Anhydrous coordinating solvent (e.g., THF, toluene)
-
Standard inert atmosphere glassware and equipment
Procedure:
-
Preparation: In a glovebox, dissolve the transition metal halide complex in the chosen anhydrous solvent in a Schlenk flask.
-
Reaction:
-
To the stirred solution of the metal halide, add a stoichiometric amount of Tl(CH₃)₃ solution dropwise at a controlled temperature (e.g., room temperature or below, depending on the stability of the product).
-
The reaction progress can often be monitored by a color change and the precipitation of a thallium halide salt (e.g., TlCl).
-
-
Work-up and Isolation:
-
After stirring for a predetermined time, the precipitated thallium salt is removed by filtration through Celite or a similar filter aid under an inert atmosphere.
-
The solvent is removed from the filtrate under vacuum to yield the crude product.
-
-
Purification: The resulting organometallic complex can be purified by recrystallization from an appropriate solvent system.
Diagram of the Reaction Pathway
Caption: General pathway for synthesis of a metal-methyl complex.
Waste Disposal
All waste containing thallium must be treated as hazardous waste.
-
Quenching Excess Reagent: Unused Tl(CH₃)₃ and reaction residues should be quenched by slow, controlled addition to a cooled (ice bath) solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., hexane). This should be followed by the sequential addition of ethanol, methanol, and finally, water, all in a dropwise manner.
-
Solid Waste: Contaminated items such as gloves, septa, and filter paper should be collected in a sealed, clearly labeled hazardous waste container.
-
Aqueous Waste: All aqueous layers from workups must be collected and disposed of as thallium-containing hazardous waste.
Consult your institution's environmental health and safety office for specific waste disposal procedures.
Conclusion
Trimethylthallium is a potent but hazardous reagent that requires strict adherence to safety protocols. The experimental procedures outlined in these application notes provide a framework for its safe handling and use in synthetic chemistry. By following these guidelines, researchers can leverage the unique reactivity of Tl(CH₃)₃ to achieve desired chemical transformations while minimizing risks. Always perform a thorough risk assessment before commencing any new experimental work with this compound.
trimethyl thallium as a dopant source in materials science
Application Notes: Trimethylthallium for p-Type Doping
Introduction
Trimethylthallium (TMTl), with the chemical formula Tl(CH₃)₃, is a metalorganic compound used in materials science as a precursor for introducing thallium into various materials.[1] In semiconductor manufacturing, TMTl serves as a specialized dopant source, particularly for achieving p-type conductivity in certain wide-bandgap semiconductors.[2] Its application is predominantly in research and development settings employing techniques like Metalorganic Chemical Vapor Deposition (MOCVD). Thallium, a Group 13 element, acts as an acceptor when it substitutionally replaces a Group 12 element in a II-VI semiconductor or a Group II element in other compound semiconductors, creating a hole and thus p-type behavior.
Key Properties and Handling
Trimethylthallium is a colorless, volatile, and highly toxic solid that is sensitive to light, air, and moisture.[1] It is pyrophoric, meaning it can ignite spontaneously in air, and decomposes explosively at temperatures above 90°C.[1] Due to its high vapor pressure and extreme toxicity, both via inhalation and ingestion, it must be handled with stringent safety protocols.[3] All operations should be conducted in a well-maintained glovebox or a chemical fume hood designed for highly toxic materials.[4]
Applications in Materials Science
The primary application of trimethylthallium is as a p-type dopant source in the MOCVD growth of compound semiconductors. While less common than other p-type dopants like nitrogen or phosphorus, thallium has been investigated for specific applications where conventional dopants are inefficient. Its larger atomic size and distinct electronic properties offer a different approach to creating acceptor levels in certain crystal lattices.
Quantitative Data Summary
The successful use of trimethylthallium as a dopant source depends on precise control over its delivery to the reaction chamber. The data presented below are representative values synthesized from typical MOCVD processes and the known physical properties of the precursor.
Table 1: Physical and MOCVD-Related Properties of Trimethylthallium
| Property | Value | Unit | Notes |
| Chemical Formula | C₃H₉Tl | - | [5] |
| Molecular Weight | 249.49 | g/mol | [5][6] |
| Melting Point | 38.5 | °C | [1] |
| Enthalpy of Sublimation | 57.30 | kJ/mol | at 281 K[6] |
| Decomposition Temperature | > 90 | °C | Explosive decomposition[1] |
| Typical Bubbler Temperature | 10 - 30 | °C | Must be precisely controlled. |
| Typical Carrier Gas | H₂ or N₂ | - | High-purity (99.9999%) |
| Typical Molar Flow Rate | 0.1 - 5 | µmol/min | Dependent on desired doping level. |
Table 2: Representative MOCVD Growth Parameters for Tl-Doped II-VI Semiconductors (e.g., ZnSe)
| Parameter | Typical Range | Unit | Impact on Doping |
| Substrate Temperature | 300 - 500 | °C | Affects Tl incorporation and film quality. |
| Reactor Pressure | 20 - 500 | Torr | Influences precursor decomposition and uniformity. |
| VI/II Molar Ratio | 0.5 - 2.0 | - | Stoichiometry affects dopant activation. |
| TMTl Molar Flow Rate | 0.1 - 2.0 | µmol/min | Directly controls the thallium concentration in the film. |
| Resulting Properties | |||
| Hole Concentration | 10¹⁶ - 10¹⁸ | cm⁻³ | Varies with growth conditions and annealing. |
| Dopant Concentration (Tl) | 10¹⁷ - 10¹⁹ | cm⁻³ | As measured by SIMS. |
Experimental Protocols
Protocol 1: General Handling and Safety for Trimethylthallium
WARNING: Trimethylthallium is extremely toxic, pyrophoric, and potentially explosive.[1] All handling must be performed by trained personnel in a controlled environment.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields, and heavy-duty chemical-resistant gloves.[4]
-
Environment: All transfers and handling of TMTl must be conducted within an inert atmosphere (e.g., a nitrogen-filled glovebox) or under a fume hood with excellent ventilation.
-
Storage: Store the TMTl container tightly closed in a dry, well-ventilated, and locked area, away from heat and incompatible materials.[3]
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for metal fires) is immediately accessible.[7] Have appropriate spill cleanup materials for pyrophoric and toxic substances available. Do not use water on a TMTl fire.
-
Disposal: All waste, including contaminated wipes, gloves, and empty containers, must be treated as hazardous waste and disposed of according to institutional and national regulations. Unused precursor requires careful quenching by trained personnel.[7]
Protocol 2: MOCVD Process for p-Type Doping
This protocol provides a generalized methodology for p-type doping of a II-VI semiconductor film (e.g., ZnSe) using trimethylthallium in a standard MOCVD system.
-
Substrate Preparation:
-
Select a suitable substrate (e.g., GaAs wafer).
-
Degrease the substrate using a sequence of solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.
-
Perform a chemical etch to remove the native oxide layer (e.g., using an H₂SO₄:H₂O₂:H₂O solution for GaAs).
-
Rinse with deionized water and dry with high-purity nitrogen.
-
Immediately load the substrate into the MOCVD reactor load-lock.
-
-
MOCVD System Preparation:
-
Install the TMTl bubbler in a temperature-controlled bath and connect it to the gas manifold. Ensure all connections are leak-tight.
-
Set the TMTl bubbler temperature to the desired value (e.g., 20°C) and allow it to stabilize.
-
Purge all precursor lines with high-purity carrier gas (H₂ or N₂).
-
-
Epitaxial Growth and Doping:
-
Transfer the substrate from the load-lock to the main reaction chamber.
-
Heat the substrate to the desired growth temperature (e.g., 450°C) under a steady flow of carrier gas.
-
Initiate the growth of the semiconductor film by introducing the primary metalorganic precursors (e.g., dimethylzinc (B1204448) and hydrogen selenide (B1212193) for ZnSe).
-
Once the main film growth is stable, introduce the TMTl vapor into the reactor. This is done by flowing a controlled amount of carrier gas through the TMTl bubbler.
-
The molar flow rate of TMTl is calculated using the formula: Flow Rate (mol/min) = (P_bubbler * F_carrier) / (P_total - P_bubbler) where P_bubbler is the vapor pressure of TMTl at the bubbler temperature, F_carrier is the carrier gas flow through the bubbler, and P_total is the total pressure in the bubbler.
-
Continue the growth for the desired film thickness.
-
Terminate the precursor flows in sequence, typically stopping the TMTl flow first.
-
-
Post-Growth Cool-Down and Characterization:
-
Cool the substrate down to room temperature under a continuous flow of carrier gas.
-
Remove the wafer from the reactor.
-
Characterize the doped film using techniques such as Hall effect measurements (to determine carrier type and concentration), Secondary Ion Mass Spectrometry (SIMS) (to measure Tl concentration), and Photoluminescence (to assess optical quality).
-
Visualizations
Caption: Experimental workflow for Tl-doping using MOCVD.
References
- 1. Trimethylthallium – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 3003-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Handling and Disposal of Trimethyl Thallium Waste
Disclaimer: Trimethyl thallium is an extremely hazardous organometallic compound. It is highly toxic, and similar compounds (e.g., trimethylgallium) are pyrophoric, meaning they can ignite spontaneously in air.[1][2][3] These protocols are intended for trained researchers and professionals in controlled laboratory settings. Always consult your institution's Environmental Health and Safety (EHS) department before working with or generating waste from this substance.
Hazard Assessment and Data
This compound combines the severe, cumulative toxicity of thallium with the potential reactivity of a metal alkyl.[4][5] Thallium is a potent neurotoxin and is readily absorbed through the skin, by inhalation, or by ingestion.[4][6][7] Exposure can lead to severe neurological damage, hair loss, and death.[7][8] Organometallic compounds of this type are often reactive with air and water.[2][3]
Table 1: Exposure Limits and Toxicity Data for Thallium Compounds
Data for various thallium compounds are provided as a reference for the high toxicity of thallium.
| Parameter | Value | Compound | Reference |
| OSHA PEL (Permissible Exposure Limit) | 0.1 mg/m³ (skin) | Soluble Thallium Compounds | [7] |
| NIOSH REL (Recommended Exposure Limit) | 0.1 mg/m³ (skin) | Soluble Thallium Compounds | [9] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 15 mg/m³ | Thallium | [9] |
| LD50 (Oral, Rat) | 16 mg/kg | Thallium Sulfate | [9] |
| LD50 (Oral, Rat) | 32 mg/kg | Thallium Acetate | [9] |
| Estimated Human Lethal Dose (Oral) | 10-15 mg/kg | Thallium | [9] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any possible route of exposure.
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing. A chemically resistant apron should be worn over the lab coat.
-
Hand Protection: Wear two pairs of chemical-resistant gloves. A heavy-duty outer glove (e.g., butyl rubber) over a lighter nitrile inner glove is recommended. Consult glove manufacturer compatibility charts.[10]
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[11]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood or glovebox.[6] For any activities with a higher risk of aerosol generation or in case of a spill, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates (P100 filter) is necessary.[6][12]
-
Footwear: Closed-toe, chemically resistant shoes are required.[13]
Experimental Protocols
Protocol 1: General Handling and Waste Generation
This protocol outlines the procedure for handling this compound and its immediate waste products in a controlled setting.
Methodology:
-
Designated Area: All work involving this compound must be performed in a designated area within a certified chemical fume hood or an inert atmosphere glovebox.[6][9] The work surface should be covered with absorbent, disposable bench paper.[6]
-
Inert Atmosphere: Due to the potential pyrophoric nature of this compound, handle the neat compound under an inert atmosphere (e.g., argon or nitrogen).[2][3]
-
Waste Segregation: Use separate, clearly labeled waste containers for different types of this compound waste:
-
Solid Waste: Contaminated disposables like gloves, bench paper, and weighing paper.[6]
-
Liquid Waste: Contaminated solvents and reaction mixtures.
-
Sharps Waste: Contaminated needles, syringes, and glassware.
-
-
Minimization: Use the smallest possible quantity of this compound for the experiment to minimize waste generation.[13]
-
Post-Handling Decontamination: After handling, decontaminate the work area and any non-disposable equipment with soap and water.[9] All cleaning materials must be disposed of as hazardous waste.[9][14]
-
PPE Removal: Carefully remove PPE, avoiding self-contamination, and dispose of all disposable items in the solid waste container.[14] Wash hands thoroughly with soap and water after exiting the work area.[9]
Protocol 2: Emergency Procedures - Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Methodology:
-
Immediate Evacuation & Alert: Alert all personnel in the immediate vicinity and evacuate the area.[6][9] Notify your laboratory supervisor and institutional EHS department immediately.[6]
-
Secure the Area: Restrict access to the spill area.[6] Ensure ventilation is adequate (fume hood is running).
-
Spill Cleanup (Trained Personnel Only):
-
Small Spill (inside a fume hood):
-
If the material is pyrophoric and has ignited, use a Class D fire extinguisher (e.g., Met-L-X), dry sand, or soda ash to smother the fire. DO NOT USE WATER OR A CO2 EXTINGUISHER .[1][15]
-
For a liquid spill, cover gently with an inert absorbent material like vermiculite (B1170534) or sand.[11][14] Avoid creating dust.
-
Carefully scoop the absorbed material using non-sparking tools into a designated hazardous waste container.[9][14]
-
-
Large Spill (or any spill outside a fume hood):
-
Do not attempt to clean it up yourself. Evacuate the laboratory, close the doors, and call emergency services and the institutional EHS department.[15]
-
-
-
Decontamination: Wipe the spill area with a cloth soaked in soap and water, followed by a clean water rinse.[14] Place all cleaning materials into the sealed hazardous waste container.[9][14]
-
Reporting: Fully document the incident and report it to the appropriate institutional authorities.
Protocol 3: Waste Collection, Storage, and Disposal
All this compound waste is classified as acutely hazardous. It must be handled and disposed of following strict regulatory guidelines.
Methodology:
-
Waste Container Labeling:
-
As soon as the first drop of waste is added, label every waste container with a hazardous waste tag.[15]
-
The label must clearly state: "Hazardous Waste: this compound" and include details of the contents (e.g., "this compound in Toluene," "Contaminated Kimwipes"). List all components and their approximate percentages.
-
Indicate the specific hazards: "Acutely Toxic," "Reactive," "Flammable" (if in a flammable solvent).
-
-
Liquid Waste Collection:
-
Solid Waste Collection:
-
Place all contaminated solid waste (gloves, paper towels, etc.) in a dedicated, sealed container, such as a plastic bag inside a rigid, labeled drum.[16]
-
-
Glassware Decontamination:
-
Initial Rinse: Rinse glassware multiple times with a suitable organic solvent to remove gross contamination. Collect all rinses as hazardous liquid waste.[14]
-
Acid Wash: Carefully soak the rinsed glassware in a dilute nitric acid bath (e.g., 1-5%) for at least 4 hours to dissolve any residual metallic thallium. This step should only be performed by trained personnel with appropriate PPE.[14]
-
Waste Consolidation: The acid bath solution and all subsequent rinses must be collected and disposed of as thallium hazardous waste.[14]
-
-
Storage:
-
Final Disposal:
-
Never dispose of thallium waste down the drain or in the regular trash.[6]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[13][17] These professionals will transport the waste to a facility capable of handling highly toxic and reactive heavy metal waste.
-
Visualizations
Caption: Diagram 1: this compound Waste Handling Workflow.
Caption: Diagram 2: Emergency Spill Response Logic.
References
- 1. gelest.com [gelest.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thallium [dlab.epfl.ch]
- 5. Thallium [iloencyclopaedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thallium Toxicity Treatment & Management: Prehospital Care, Emergency Department Care, Consultations [emedicine.medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. research.uga.edu [research.uga.edu]
- 11. chemsupply.com.au [chemsupply.com.au]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. How do you deal with heavy metal waste [netsolwater.com]
- 14. benchchem.com [benchchem.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 17. Thallium - ESPI Metals [espimetals.com]
Troubleshooting & Optimization
Technical Support Center: Trimethyl Thallium Synthesis
Disclaimer: The synthesis of organothallium compounds, including trimethyl thallium, is extremely hazardous and should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures. Thallium and its compounds are highly toxic.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound (TMT) is not as widely documented as other organometallic compounds due to its high toxicity and limited applications. Historically, methods have involved the reaction of a thallium(I) salt with a methylating agent. One common approach involves the reaction of thallium(I) iodide with methyllithium (B1224462) in the presence of methyl iodide. Another reported method is the reaction of thallium(I) cyclopentadienide (B1229720) with methyllithium and methyl iodide.
Q2: What are the primary factors influencing the yield of this compound synthesis?
A2: Several factors can significantly impact the yield of TMT synthesis:
-
Purity of Reagents: The purity of the thallium salt and the methylating agent is crucial. Impurities can lead to side reactions and a lower yield.
-
Reaction Temperature: The temperature must be carefully controlled throughout the reaction. Deviations can lead to the formation of undesired byproducts.
-
Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. The solvent must be anhydrous, as water will react with the methylating agent.
-
Stoichiometry: The molar ratio of the reactants needs to be precise to ensure complete conversion and minimize the formation of mono- and dimethylthallium species.
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the organometallic reagents.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is a highly toxic and volatile compound. Strict safety protocols are mandatory:
-
Ventilation: All work must be conducted in a high-performance fume hood.
-
Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (neoprene or nitrile), and splash goggles. A full-face respirator with appropriate cartridges may be necessary.
-
Handling: Avoid inhalation, ingestion, and skin contact. TMT can be absorbed through the skin.
-
Waste Disposal: All thallium-containing waste must be disposed of as hazardous waste according to institutional and governmental regulations.
-
Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate first aid for thallium poisoning.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Impure or wet reagents/solvent. 2. Improper reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Loss of inert atmosphere. 5. Inefficient extraction or purification. | 1. Ensure all reagents are of high purity and solvents are anhydrous. Purify reagents and distill solvents if necessary. 2. Carefully monitor and control the reaction temperature using a suitable bath (e.g., cryocool). 3. Accurately weigh all reagents and calculate the required molar ratios. 4. Check for leaks in the reaction setup and maintain a positive pressure of inert gas. 5. Optimize the extraction and purification steps. Sublimation is often the preferred method for purifying TMT. |
| Formation of a Black Precipitate | Decomposition of the organothallium compound, possibly due to the presence of oxygen or moisture. | Ensure the reaction is conducted under a strictly inert and anhydrous atmosphere. Degas all solvents prior to use. |
| Presence of Monomethyl or Dimethyl Thallium Byproducts | Incomplete methylation due to insufficient methylating agent or non-optimal reaction conditions. | Adjust the stoichiometry to use a slight excess of the methylating agent. Optimize the reaction time and temperature to favor the formation of the trimethyl species. |
| Difficulty in Isolating the Product | This compound is volatile and can be lost during solvent removal or purification. | Use gentle conditions for solvent removal (e.g., a rotary evaporator at low temperature and pressure). Sublimation is an effective method for purification and isolation of the final product. |
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on historical methods. Warning: This procedure is extremely hazardous and should only be performed by experienced chemists with appropriate safety infrastructure.
Materials:
-
Thallium(I) iodide (TlI)
-
Methyllithium (CH₃Li) in diethyl ether
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Anhydrous pentane
-
Dry argon or nitrogen gas
-
Schlenk line and associated glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas. Maintain a positive pressure of argon or nitrogen throughout the experiment.
-
Reactant Preparation: In the flask, suspend thallium(I) iodide in anhydrous diethyl ether.
-
Methylation: Cool the suspension in an appropriate bath. Add a solution of methyllithium in diethyl ether dropwise from the dropping funnel while stirring vigorously.
-
Second Methylation Step: After the addition of methyllithium is complete, add methyl iodide dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The formation of a precipitate (lithium iodide) will be observed.
-
Isolation: Filter the reaction mixture under an inert atmosphere to remove the lithium iodide precipitate.
-
Solvent Removal: Carefully remove the diethyl ether from the filtrate using a rotary evaporator at low temperature and pressure.
-
Purification: The crude this compound can be purified by sublimation under vacuum. Collect the sublimed white crystals.
-
Storage: Store the purified this compound in a sealed container under an inert atmosphere in a cool, dark, and well-ventilated area.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
Technical Support Center: Troubleshooting Trimethyl Thallium Decomposition in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice for common issues encountered during the handling and use of trimethyl thallium (TMT) in solution. Given the pyrophoric and highly toxic nature of TMT, all handling must be conducted in a controlled environment (e.g., a glovebox or fume hood) by trained personnel wearing appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned cloudy and/or I've observed gas evolution. What is happening?
A1: This is a classic sign of this compound decomposition. TMT is highly reactive towards protic solvents, such as water, alcohols, or even trace moisture in "anhydrous" aprotic solvents. The decomposition is a hydrolysis or alcoholysis reaction that produces methane (B114726) gas and dimethylthallium(III) hydroxide (B78521) or alkoxide, which may be insoluble in your solvent, causing the cloudiness. Organothallium compounds are known to be thermally unstable, and this process can be accelerated by heat and light.[1]
Q2: What are the primary decomposition products I should expect?
A2: In the presence of protic reagents (e.g., water, methanol), TMT will decompose to form methane gas and the stable dimethylthallium(III) cation, [Tl(CH₃)₂]⁺.[1] Depending on the solvent and other species present, this cation will be associated with an anion, such as hydroxide (OH⁻) or an alkoxide (OR⁻).
Q3: How can I prevent my this compound solution from decomposing?
A3: To prevent decomposition, rigorous exclusion of air, moisture, and light is critical.
-
Solvent Choice: Use anhydrous, aprotic solvents such as toluene, hexanes, or tetrahydrofuran (B95107) (THF). Ensure solvents are properly dried and de-gassed before use.
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Storage: Store TMT solutions in a cool, dark place in a tightly sealed container with an inert gas headspace.
Q4: Which solvents are most likely to cause decomposition?
A4: Protic solvents are the primary culprits for TMT decomposition. This includes:
-
Water (including atmospheric moisture)
-
Alcohols (e.g., methanol, ethanol)
-
Primary and secondary amines
Aprotic solvents that are not rigorously dried can also be a source of decomposition due to trace water content.
Q5: How can I confirm if my this compound solution has decomposed?
A5: The most effective method for confirming decomposition and identifying the products is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. You can look for the disappearance of the TMT signal and the appearance of new signals corresponding to the dimethylthallium(III) cation and methane.
Data Presentation: Stability of this compound in Different Solvent Types
| Solvent Type | Examples | Stability of this compound | Primary Decomposition Pathway | Decomposition Products |
| Aprotic (Non-polar) | Toluene, Hexane, Benzene | Relatively Stable | Minimal (if anhydrous) | - |
| Aprotic (Polar) | Tetrahydrofuran (THF), Diethyl Ether | Moderately Stable | Reaction with trace moisture | Dimethylthallium(III) Hydroxide, Methane |
| Protic | Water, Methanol, Ethanol | Highly Unstable | Hydrolysis / Alcoholysis | Dimethylthallium(III) Hydroxide/Alkoxide, Methane |
Experimental Protocols
Protocol 1: ¹H NMR Analysis of this compound Decomposition
Objective: To identify and quantify the presence of this compound and its primary decomposition product, the dimethylthallium(III) cation, in a solution.
Materials:
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Anhydrous deuterated solvent (e.g., Benzene-d₆, Toluene-d₈)
-
Sample of this compound solution
-
Internal standard (optional, e.g., tetramethylsilane (B1202638) - TMS)
-
Gas-tight syringe
Procedure:
-
Preparation (under inert atmosphere):
-
Take the NMR tube and other necessary glassware into a glovebox with an argon or nitrogen atmosphere.
-
Using a gas-tight syringe, carefully transfer approximately 0.5 mL of the anhydrous deuterated solvent into the NMR tube.
-
If using an internal standard, add a precise amount to the solvent.
-
Add a small, accurately measured volume of your this compound solution (typically 0.05-0.1 mL) to the NMR tube.
-
-
Sealing and Measurement:
-
Securely seal the NMR tube to prevent any atmospheric contamination.
-
Remove the NMR tube from the glovebox and carefully wipe the exterior.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Intact this compound: Look for a sharp singlet in the upfield region of the spectrum. The methyl protons of TMT will show satellite peaks due to coupling with the thallium isotopes (²⁰³Tl and ²⁰⁵Tl).
-
Dimethylthallium(III) Cation: The presence of the decomposition product, [Tl(CH₃)₂]⁺, will be indicated by a new singlet, also with thallium satellites, at a slightly different chemical shift.
-
Methane: If decomposition has occurred, you may observe a sharp singlet corresponding to dissolved methane gas (around 0.2 ppm in many solvents).
-
Mandatory Visualizations
Decomposition Pathway of this compound
Troubleshooting Workflow for TMT Decomposition
References
Navigating Trimethyl Thallium Reactions: A Technical Support Center for Researchers
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical support center designed to address the challenges associated with trimethyl thallium (TMT) mediated reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to aid in the identification of side products and optimization of experimental outcomes. Developed for scientists navigating the complexities of organothallium chemistry, this guide offers detailed experimental protocols, data presentation in structured tables, and mandatory visualizations to clarify reaction pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a thermally unstable organometallics compound. It is sensitive to heat and can undergo decomposition, potentially leading to the formation of undesired side products and metallic thallium. Care should be taken to store TMT at low temperatures and under an inert atmosphere to minimize degradation.
Q2: What are the most common types of side products in TMT-mediated reactions?
A2: The formation of side products is highly dependent on the specific reaction conditions and substrates. However, common side products arise from the inherent reactivity and instability of TMT. These can include:
-
Disproportionation Products: TMT can disproportionate to form metallic thallium (Tl(0)) and dimethylthallium(III) species. This is often observed as the formation of a black precipitate (metallic thallium).
-
Dimethylthallium(III) Derivatives: In the presence of halide sources or acidic protons, TMT can be converted to dimethylthallium(III) halides (e.g., Me₂TlCl) or other derivatives. These are often observed as precipitates in the reaction mixture.
-
Products of Oxidation/Reduction: Thallium(III) is a known oxidizing agent, and under certain conditions, TMT can participate in redox reactions, leading to oxidized organic products and the reduction of Tl(III) to the more stable Tl(I) state.
Q3: How can I minimize the formation of side products?
A3: Minimizing side product formation requires careful control of reaction parameters:
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed to minimize thermal decomposition of TMT.
-
Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric oxygen and moisture.
-
Purity of Reagents: Use high-purity TMT and anhydrous solvents to avoid unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of reactants to avoid excess TMT, which could lead to side reactions.
Troubleshooting Guide: Identifying Side Products
This guide provides a systematic approach to identifying potential side products in your this compound mediated reactions.
| Observed Issue | Potential Cause (Side Product) | Suggested Action(s) |
| Formation of a black or dark grey precipitate. | Metallic Thallium (Tl(0)) from disproportionation or reduction of Tl(III). | 1. Filter the reaction mixture to isolate the precipitate. 2. Characterize the solid using techniques like X-ray powder diffraction (XRPD) if necessary, though its appearance is often characteristic. 3. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize its formation. |
| Formation of a white or off-white precipitate. | Dimethylthallium(III) halide (e.g., Me₂TlCl) or other insoluble dimethylthallium salts. | 1. Isolate the precipitate by filtration. 2. Analyze the solid by NMR spectroscopy. Dimethylthallium compounds exhibit characteristic proton NMR signals.[1][2] 3. Consider the presence of halide sources in your reaction and explore alternative reagents if this side product is problematic. |
| Unexpected peaks in the NMR spectrum of the crude reaction mixture. | Various organothallium species (e.g., partially methylated products, rearranged species). | 1. Compare the spectra to known spectra of starting materials and the expected product. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of unknown components. |
| Unidentified peaks in the GC-MS analysis of the reaction mixture. | Volatile or semi-volatile side products. | 1. Employ derivatization techniques to make non-volatile organothallium species amenable to GC-MS analysis.[3][4][5] 2. Use a library of mass spectra for organometallic compounds if available, or interpret the fragmentation patterns to propose structures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure should be performed by trained personnel in a well-ventilated fume hood, taking all necessary safety precautions due to the high toxicity of thallium compounds.
Materials:
-
Thallium(I) iodide (TlI)
-
Methyllithium (B1224462) (MeLi) in diethyl ether
-
Methyl iodide (MeI)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon), suspend thallium(I) iodide in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyllithium in diethyl ether to the stirred suspension.
-
After the addition of methyllithium, add methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by the disappearance of the yellow TlI solid.
-
Upon completion, the this compound can be isolated by distillation under reduced pressure. Caution: this compound is volatile and highly toxic.
Protocol 2: Analysis of a this compound Reaction Mixture by NMR Spectroscopy
Objective: To identify the presence of the desired product and potential dimethylthallium side products.
Procedure:
-
Carefully quench the reaction mixture using an appropriate method (e.g., addition of a proton source like methanol (B129727) if TMT is the limiting reagent).
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the solution to remove any precipitates. The precipitate can be analyzed separately.
-
Acquire a ¹H NMR spectrum of the filtrate.
-
Analyze the spectrum for the characteristic signals of your expected product.
-
Look for a singlet in the region of δ 1.0-2.0 ppm with satellites due to coupling with the thallium isotopes (²⁰³Tl and ²⁰⁵Tl). This is indicative of the methyl groups in a dimethylthallium species.[1][2]
Protocol 3: GC-MS Analysis of Organothallium Compounds via Derivatization
Objective: To analyze for the presence of various organothallium species in a reaction mixture.
Procedure:
-
Derivatization:
-
Take an aliquot of the reaction mixture and quench it.
-
To make the organothallium species more volatile, they can be derivatized. A common method for organometallics is ethylation using sodium tetraethylborate (NaBEt₄).[3][4][5]
-
Adjust the pH of the aqueous sample to ~5 with a buffer (e.g., acetate (B1210297) buffer).
-
Add the derivatizing agent and an organic extraction solvent (e.g., hexane (B92381) or toluene).
-
Shake vigorously to ensure complete reaction and extraction.
-
-
GC-MS Analysis:
-
Inject the organic layer into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Set up a temperature program that allows for the separation of the derivatized analytes.
-
Monitor the mass spectrometer for ions characteristic of the derivatized organothallium compounds.
-
Visualizing Reaction Pathways and Workflows
To further aid researchers, the following diagrams illustrate key concepts and experimental procedures.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Preparation and properties of tris(trimethylsilyl)thallium - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. N.m.r. studies of some dimethylthallium compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Trimethylthallium Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for optimizing reaction conditions to ensure the stability of trimethylthallium (TMT), a highly reactive and toxic organometallic compound. Due to its hazardous nature, all operations should be conducted by trained personnel in a controlled laboratory environment, adhering to all institutional and national safety regulations.
Frequently Asked Questions (FAQs)
Q1: What is trimethylthallium and what are its primary hazards?
Trimethylthallium ((CH₃)₃Tl) is an organothallium compound that exists as a colorless, volatile, and light-sensitive solid.[1] It is highly toxic and pyrophoric, meaning it can ignite spontaneously upon contact with air.[2][3] It is also sensitive to oxidation and hydrolysis.[1]
Q2: What is the thermal stability of trimethylthallium?
Trimethylthallium has a melting point of 38.5 °C.[1] It undergoes explosive decomposition at temperatures above 90 °C.[1] Therefore, it is crucial to maintain temperatures well below this threshold during storage and reactions.
Q3: Is trimethylthallium a solid or a liquid at room temperature?
There are conflicting reports in the literature, with some sources describing it as a flammable liquid with a low melting point.[2][4] However, more specific sources state its melting point as 38.5 °C, indicating it is a solid at standard room temperature (around 20-25 °C).[1] This discrepancy may arise from the presence of impurities or the conditions of observation. For practical purposes, it should be handled with the precautions suitable for a highly volatile and low-melting-point solid that may exist in a partially liquid state.
Q4: How should trimethylthallium be stored to ensure its stability?
To maintain its integrity, trimethylthallium should be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[2][3] It should be kept in a cool, dry, and dark place, away from heat sources and incompatible materials.[2]
Q5: What solvents are compatible with trimethylthallium?
-
Hydrocarbon Solvents (e.g., Hexane, Heptane, Toluene): These are generally preferred as they are non-reactive.
-
Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran - THF): While commonly used for organometallic reactions, it is important to note that alkyllithium reagents, which share some reactivity characteristics, are known to react with ethereal solvents over time. The stability of trimethylthallium in these solvents should be experimentally determined for prolonged reaction times or storage. Always use freshly distilled and dry solvents.
Q6: How does trimethylthallium react with water and other protic solvents?
Trimethylthallium is sensitive to hydrolysis and will react with water and other protic solvents like alcohols.[1] This reaction will lead to the decomposition of the compound. Therefore, all glassware and solvents must be scrupulously dried before use.
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments involving trimethylthallium.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposition of trimethylthallium due to exposure to air or moisture. | Ensure all manipulations are performed under a strict inert atmosphere (glove box or Schlenk line). Use thoroughly dried glassware and anhydrous solvents.[3] |
| Reaction temperature is too high, causing thermal decomposition. | Maintain the reaction temperature well below 90 °C.[1] Consider running the reaction at a lower temperature for a longer duration. | |
| Impure or partially decomposed trimethylthallium was used. | Use freshly prepared or properly stored trimethylthallium. If in doubt about the quality, it is advisable to synthesize it fresh. | |
| Inconsistent reaction outcomes | Variable quality of trimethylthallium. | Standardize the source and storage conditions of your trimethylthallium. |
| Inconsistent reaction setup leading to minor air/moisture leaks. | Regularly check the integrity of your inert atmosphere setup (e.g., check for leaks in the Schlenk line or glove box). | |
| Formation of a white precipitate | Hydrolysis of trimethylthallium by residual moisture. | Further dry all solvents and reagents. Ensure the inert gas used for purging is of high purity and dry. |
| Reaction with atmospheric carbon dioxide. | Maintain a positive pressure of inert gas throughout the experiment. | |
| Spontaneous ignition or smoking upon handling | Exposure of the pyrophoric trimethylthallium to air. | This is an inherent hazard. Handle the material exclusively under an inert atmosphere.[2][3] Have appropriate fire extinguishing material (e.g., dry sand, Class D fire extinguisher) readily available.[5] |
Quantitative Data Summary
Specific quantitative data on the decomposition kinetics of trimethylthallium in various solvents is limited in the available literature. The following table summarizes the known physical and thermal properties.
| Property | Value | Notes |
| Melting Point | 38.5 °C | [1] |
| Decomposition Temperature | > 90 °C (explosive) | [1] |
| Physical State at 20-25 °C | Solid | [1] |
Experimental Protocols
Protocol 1: General Handling of Trimethylthallium (Pyrophoric Solid)
This protocol outlines the safe handling of trimethylthallium using Schlenk line techniques.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry inert gas (argon or nitrogen).
-
Assemble the reaction apparatus on the Schlenk line and purge with inert gas for at least 30 minutes.
-
Ensure a positive pressure of inert gas is maintained throughout the procedure.
-
-
Dispensing:
-
In a glove box, weigh the required amount of trimethylthallium into a Schlenk flask.
-
If a glove box is not available, transfer the solid under a positive flow of inert gas.
-
Seal the flask with a septum and transfer it to the Schlenk line.
-
-
Dissolution and Reaction:
-
Add the desired anhydrous solvent via a gas-tight syringe through the septum.
-
Maintain the solution under a positive pressure of inert gas.
-
For reactions, add other reagents via syringe or cannula transfer.
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent, such as isopropanol, dropwise with vigorous stirring.
-
Once the reaction is quenched, it can be worked up using standard aqueous procedures.
-
Protocol 2: Synthesis of Trimethylthallium
This procedure is adapted from the literature and should be performed by experienced personnel.[1]
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, suspend thallium(I) iodide (TlI) and methyl iodide (CH₃I) in anhydrous diethyl ether.
-
-
Addition of Methyllithium (B1224462):
-
With stirring, slowly add a solution of methyllithium (LiCH₃) in diethyl ether to the suspension.
-
Allow the reaction mixture to stir for at least one hour at room temperature.
-
-
Isolation:
-
Allow the precipitate of lithium iodide (LiI) to settle.
-
Carefully decant the supernatant solution containing the trimethylthallium into another dry Schlenk flask via cannula transfer.
-
-
Purification:
-
Remove the diethyl ether under vacuum to yield trimethylthallium. The product can be further purified by vacuum distillation.[1]
-
Visualizations
Caption: Factors leading to the decomposition of trimethylthallium.
Caption: A logical workflow for troubleshooting low yields in reactions.
Caption: Key parameters for the safe and stable storage.
References
- 1. The kinetics and mechanism of the thallium ion-promoted hydrolysis of thiol esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Thallium - Wikipedia [en.wikipedia.org]
- 3. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scispace.com [scispace.com]
Technical Support Center: Purification of Crude Trimethyl Thallium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude trimethyl thallium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are vacuum distillation and sublimation. The choice of method depends on the scale of the purification and the nature of the impurities. Recrystallization from a suitable inert solvent can also be employed, particularly for removing non-volatile impurities.
Q2: What are the known stability issues and hazards associated with this compound?
A2: this compound is a highly hazardous material with significant stability concerns. It is a colorless, volatile, and light-sensitive solid. Key hazards and stability issues include:
-
Pyrophoricity: It can ignite spontaneously upon contact with air.
-
Explosive Decomposition: It may decompose explosively at temperatures above 90°C.[1]
-
Sensitivity to Oxidation and Hydrolysis: It reacts readily with oxygen and water, leading to the formation of impurities.[1]
-
High Toxicity: Thallium compounds are extremely toxic.
All handling and purification procedures must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE).
Q3: What are the likely impurities in crude this compound?
A3: Impurities in crude this compound typically originate from the starting materials, side reactions, or decomposition. Common impurities may include:
-
Solvents: Residual ethereal solvents (e.g., diethyl ether) from the synthesis.
-
Unreacted Starting Materials: Such as methyl lithium or dimethylthallium chloride.[1]
-
Inorganic Salts: Lithium chloride or lithium iodide formed as byproducts during synthesis.[1]
-
Oxidation and Hydrolysis Products: Formed due to exposure to air or moisture.
Troubleshooting Guides
Issue 1: Low Recovery Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss Due to Volatility | During solvent removal or distillation, ensure that all collection flasks are adequately cooled (e.g., using a dry ice/acetone bath) to minimize loss of the volatile product. |
| Thermal Decomposition | If using distillation or sublimation, carefully control the temperature to keep it well below the 90°C decomposition threshold. Use a high vacuum to lower the required temperature. |
| Incomplete Transfer | This compound is a solid at room temperature. Ensure all transfer lines are gently heated to prevent solidification and blockage. |
| Leak in the System | A leak in the vacuum apparatus can lead to the loss of volatile product and introduce air, causing decomposition. Thoroughly check all joints and seals before starting the purification. |
Issue 2: Product is Contaminated After Purification
| Possible Cause | Troubleshooting Step |
| Residual Solvent | After distillation, apply a dynamic high vacuum for a sufficient period while gently warming the collection flask to remove any remaining volatile solvents. |
| Co-distillation of Impurities | If impurities have similar boiling points to this compound, consider using fractional distillation with a short, heated column to improve separation. |
| Contamination from Handling | Ensure all glassware is rigorously dried and purged with an inert gas before use. Use Schlenk techniques or a glovebox for all manipulations. |
| Formation of Decomposition Products | If the purified product appears discolored or shows signs of impurities in analysis (e.g., NMR, GC-MS), it may have partially decomposed. Re-purify at a lower temperature and ensure a scrupulously inert atmosphere. |
Issue 3: The Material Darkens or Decomposes During Heating
| Possible Cause | Troubleshooting Step |
| Temperature is Too High | Immediately reduce the heating mantle temperature. The decomposition of this compound is exothermic and can accelerate. It is crucial to maintain the temperature below 90°C.[1] |
| Presence of Oxygen or Moisture | An air leak in the system can cause rapid decomposition upon heating. Check the integrity of your inert atmosphere and vacuum seals. |
| Contamination with Incompatible Materials | Ensure the crude material is free from any acidic or oxidizing impurities before attempting distillation or sublimation. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound relevant to its purification.
| Property | Value | Reference |
| Molecular Weight | 249.49 g/mol | [2] |
| Melting Point | 38.5 °C | [1] |
| Boiling Point | Decomposes > 90 °C | [1] |
| Enthalpy of Vaporization | 9.70 kcal/mol at 335 K | [3] |
| Enthalpy of Sublimation | 13.7 kcal/mol at 285 K | [3] |
Experimental Protocols
1. Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from less volatile impurities.
Methodology:
-
Assemble a short-path distillation apparatus in a fume hood. All glassware must be oven-dried and cooled under a stream of inert gas.
-
Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone).
-
Slowly evacuate the system.
-
Once a stable high vacuum is achieved, gently heat the distillation flask using an oil bath.
-
Monitor the temperature of the oil bath and the vapor. Collect the fraction that distills at the expected temperature range for this compound under the applied vacuum. The condenser should be cooled with a circulating fluid.
-
The receiving flask should be cooled to prevent loss of the purified product.
-
Once the distillation is complete, cool the system to room temperature before slowly backfilling with inert gas.
2. Sublimation of Crude this compound
Objective: To purify solid this compound by transitioning it directly from the solid to the gas phase, leaving non-volatile impurities behind.
Methodology:
-
Place the crude this compound in a sublimation apparatus under an inert atmosphere.
-
Connect the apparatus to a high-vacuum line.
-
Cool the cold finger of the sublimator, typically with circulating chilled fluid or by filling it with a cold slurry (e.g., ice-water or dry ice/isopropanol).
-
Slowly evacuate the apparatus.
-
Gently heat the bottom of the sublimation apparatus containing the crude material using a heating mantle or oil bath.
-
The purified this compound will sublime and deposit as crystals on the cold finger.
-
Continue the process until a sufficient amount of product has collected or no more material is subliming.
-
Cool the apparatus to room temperature before carefully backfilling with inert gas.
-
Isolate the purified crystals from the cold finger under an inert atmosphere.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Handling and Prevention of Oxidation of Trimethyl Thallium
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and protocols for handling trimethyl thallium (TMT), a highly air-sensitive organometallic compound. Adherence to these procedures is critical to prevent oxidation and ensure the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: How does this compound react with air?
A1: this compound is a pyrophoric compound, meaning it can spontaneously ignite upon contact with air. The primary reaction is a rapid oxidation of the thallium-carbon bonds by atmospheric oxygen. This not only decomposes the desired compound but also poses a significant fire hazard.
Q2: What are the primary safety concerns when working with this compound?
A2: The main safety concerns are its pyrophoric nature and the high toxicity of thallium and its compounds. Exposure to air can lead to fire, and inhalation, ingestion, or skin contact with thallium compounds can have severe health consequences.
Q3: What type of laboratory setup is required to handle this compound safely?
A3: Due to its air sensitivity, all manipulations of this compound must be performed under an inert atmosphere. This can be achieved using either a Schlenk line or a glovebox. Standard laboratory benchtop handling is not appropriate and is extremely dangerous.
Q4: What are the signs of decomposition or oxidation of this compound?
A4: Visual signs of decomposition can include a change in the appearance of the compound, such as discoloration or the formation of solid precipitates (thallium oxides). Fuming upon exposure to air is a clear indicator of its reactivity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Sample fuming or smoking upon handling. | Exposure to atmospheric oxygen. | Immediately ensure the sample is under a positive pressure of inert gas. Review handling procedures to identify and eliminate the source of the air leak. |
| Visible solid precipitate in the sample. | Oxidation has occurred, forming thallium oxides. | The sample is contaminated and may not be suitable for further use. If purification is necessary, it must be performed under strictly anaerobic and anhydrous conditions, for example, by sublimation or distillation under high vacuum. |
| Inconsistent experimental results. | Partial decomposition of the this compound reagent. | Ensure the stock of this compound is properly stored under an inert atmosphere and has not been compromised. It is advisable to use freshly prepared or recently purified material for sensitive reactions. |
| Difficulty in transferring the compound. | Inadequate inert atmosphere techniques. | Review and practice Schlenk line or glovebox transfer techniques. Ensure all glassware is properly dried and purged of air before use. |
Experimental Protocols
The following protocols are based on established techniques for handling highly air-sensitive organometallic compounds and are adapted from the original synthesis of this compound by Gilman and Jones (1946).
Protocol 1: General Handling and Transfer using a Schlenk Line
This protocol outlines the standard procedure for manipulating this compound under an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk flask containing this compound
-
Dry, oxygen-free inert gas (Argon or Nitrogen)
-
Schlenk line apparatus
-
Gastight syringes
-
Cannulas (double-tipped needles)
-
Septa
-
Oven-dried glassware
Procedure:
-
Preparation: Ensure the Schlenk line is operating correctly with a steady flow of inert gas. All glassware to be used must be oven-dried and allowed to cool to room temperature under vacuum on the Schlenk line.
-
Inerting the System: The flask containing this compound should be connected to the Schlenk line via a sidearm. The headspace of the flask must be thoroughly purged with the inert gas. This is typically achieved by a series of vacuum/inert gas backfill cycles (at least three).
-
Liquid Transfer (Syringe):
-
Ensure a positive pressure of inert gas is flowing through the Schlenk line and into the flask containing this compound.
-
Puncture the septum on the flask with a needle connected to the inert gas supply to maintain positive pressure.
-
Carefully draw the desired volume of this compound solution into a gastight syringe that has been pre-flushed with inert gas.
-
Withdraw a small amount of inert gas into the syringe to act as a buffer.
-
Quickly transfer the syringe to the receiving flask (also under a positive inert gas atmosphere) and inject the solution.
-
-
Liquid Transfer (Cannula):
-
For larger volumes, a cannula transfer is recommended.
-
Ensure both the source and receiving flasks are under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the source flask, ensuring the tip is below the liquid surface.
-
Insert the other end of the cannula into the receiving flask.
-
Create a slight pressure differential to initiate the transfer. This can be done by slightly reducing the inert gas flow to the receiving flask or carefully venting it with a needle.
-
Once the transfer is complete, remove the cannula from the receiving flask first, then from the source flask.
-
Protocol 2: Handling Solid this compound in a Glovebox
A glovebox provides a highly controlled inert atmosphere and is the preferred method for handling solid this compound.
Materials:
-
Glovebox with an argon or nitrogen atmosphere (<1 ppm O₂ and H₂O)
-
Spatulas
-
Weighing balance inside the glovebox
-
Sealed containers for storage
Procedure:
-
Preparation: Ensure the glovebox is purged and the atmosphere is stable. Introduce all necessary glassware and equipment into the glovebox through the antechamber, ensuring they are properly dried.
-
Handling: All manipulations of solid this compound, including weighing and transferring to a reaction vessel, are performed directly inside the glovebox.
-
Storage: Store this compound in a tightly sealed container within the glovebox to prevent any potential exposure to the atmosphere.
Workflow for Preventing Oxidation
The following diagram illustrates the key decision-making process and workflow for handling this compound to prevent its oxidation.
Caption: Decision workflow for handling this compound.
This technical support guide is intended to provide a comprehensive overview for the safe handling of this compound. Always consult your institution's safety protocols and the relevant Safety Data Sheet (SDS) before commencing any work.
Technical Support Center: Handling Air-Sensitive Organometallic Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively handling air-sensitive organometallic reagents. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.
Troubleshooting and FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My Grignard reaction won't start. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of inhibitors.[1]
-
Cause 1: Presence of Moisture. Grignard reagents are highly sensitive to water. Any moisture in the glassware or solvent will quench the reagent as it forms.[2][3]
-
Cause 2: Inactive Magnesium Surface. A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1]
-
Solution 1 (Physical Activation): Briefly crush the magnesium turnings with a glass rod (carefully, to avoid breaking the flask) to expose a fresh, unoxidized surface.[1] Rapid stirring can also help.[2]
-
Solution 2 (Chemical Activation): Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction.[6] The disappearance of the brown iodine color is an indicator of initiation.[1] Another common activator is 1,2-dibromoethane.[2]
-
-
Cause 3: Impure Alkyl Halide or Solvent. Inhibitors in the starting material or solvent can prevent the reaction.
-
Solution: Use freshly purified reagents and high-purity, anhydrous solvents, such as diethyl ether or THF, which are essential for stabilizing the Grignard reagent.[7]
-
Q2: My reaction with an alkyllithium reagent gave a low yield. How can I determine if the reagent has degraded?
A2: Alkyllithium reagents, like n-butyllithium (n-BuLi), degrade over time, especially with improper storage, leading to a lower concentration of the active reagent.[8] The concentration should be determined by titration before use.[9][10]
-
Problem: The molarity of the alkyllithium solution is often lower than stated on the bottle due to decomposition from thermal degradation or slow reaction with trace oxygen and moisture.[8] Commercial solutions can lose up to 0.02% of their activity per day even when stored at 0°C.[8]
-
Solution: Titrate the reagent to accurately determine its concentration. A common and reliable method is titration against a known amount of a dried indicator, such as diphenylacetic acid, until a persistent color change is observed.[10][11] Performing the titration in triplicate ensures accuracy.[10]
Q3: I see a fine white or grey precipitate in my bottle of n-butyllithium. What is it and is the reagent still usable?
A3: The precipitate is likely lithium hydride (LiH), a product of the thermal decomposition of n-BuLi via β-hydride elimination.[8] Its presence indicates that the reagent has partially degraded.
-
Action: The reagent may still be usable, but its concentration is no longer what is stated on the label. It is crucial to titrate the solution to determine the concentration of the active n-BuLi remaining in the supernatant. The LiH precipitate itself is insoluble and generally does not interfere with subsequent reactions if the supernatant is carefully transferred.[8]
Q4: When transferring a pyrophoric reagent like tert-butyllithium, what are the most critical safety precautions?
A4: Pyrophoric reagents can ignite spontaneously on contact with air.[12] Handling them requires meticulous care and adherence to established safety protocols.
-
Inert Atmosphere: Always handle pyrophoric reagents under a positive pressure of an inert gas, such as argon or nitrogen, using either a Schlenk line or a glovebox.[13]
-
Proper Syringe Technique: Use a clean, oven-dried glass syringe with a Luer-lock needle.[4] Flush the syringe with inert gas multiple times before drawing up the reagent.[4] To prevent air exposure during transfer, a small buffer of inert gas can be drawn into the syringe on top of the liquid.[14]
-
Quenching: After transfer, any residual reagent in the syringe and needle must be quenched immediately and carefully. This is typically done by rinsing with a suitable solvent like isopropanol.[11]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Working behind a safety shield is also recommended.
Data Summary Tables
Table 1: Relative Sensitivity of Common Organometallic Reagents
| Reagent Class | Example | Sensitivity to Air | Sensitivity to Moisture | Thermal Stability | Common Solvents |
| Alkyllithiums | n-BuLi, t-BuLi | Very High (Pyrophoric) | Very High | Decreases down the group (Li > K)[15] | Hexanes, THF, Ether |
| Grignard Reagents | PhMgBr, EtMgCl | High | Very High | Generally stable in ether[8] | THF, Diethyl Ether |
| Organozincs | Et₂Zn | High (Pyrophoric) | High | Moderate | Toluene, Hexanes |
| Organocuprates | Me₂CuLi | Moderate to High | High | Low (often used at low temp) | THF, Diethyl Ether |
| Organoboranes | 9-BBN, Catecholborane | Low to Moderate | Moderate | Generally Good | THF, Dichloromethane |
Table 2: Comparison of Common Titration Methods for n-Butyllithium
| Titrant/Indicator | Endpoint Color Change | Advantages | Disadvantages |
| Diphenylacetic Acid | Colorless to persistent pale yellow[10] | Simple, reliable, sharp endpoint. | Indicator must be pure and dry.[10] |
| 1,3-Diphenylacetone p-tosylhydrazone | Colorless to persistent orange/red | Gives a persistent color upon anion formation.[16] | Can be less common in labs. |
| Double Titration (with 1,2-dibromoethane) | Two separate titrations | Determines both active BuLi and total base content, indicating reagent quality.[16] | More complex and time-consuming. |
Key Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
This protocol allows for the accurate determination of the molarity of an alkyllithium solution.
Materials:
-
Oven-dried 25 mL round-bottom flask with a stir bar
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diphenylacetic acid (recrystallized and dried)[10]
-
Solution of n-butyllithium to be titrated
-
Glass, gas-tight syringe (e.g., 1 mL or 2 mL)
-
Inert gas source (Schlenk line)
Procedure:
-
Preparation: To the flame-dried flask under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., ~1.00 mmol).[10]
-
Dissolution: Add ~5-8 mL of anhydrous THF via syringe to dissolve the acid.[9][10]
-
Titration: Slowly add the n-butyllithium solution dropwise from the syringe while stirring vigorously.[11] With each drop, a temporary yellow color will appear and then dissipate.[10]
-
Endpoint: Continue adding the alkyllithium solution until a faint but persistent yellow color remains for more than a minute. This indicates the endpoint.[10]
-
Calculation: Record the volume of n-BuLi solution added. The concentration is calculated as: Molarity (M) = Moles of Diphenylacetic Acid (mol) / Volume of n-BuLi solution (L)[9]
-
Replication: Repeat the procedure at least two more times and average the results for an accurate concentration.[10] The results should agree within approximately 0.05 M.[11]
Protocol 2: Performing an Inert Atmosphere Cannula Transfer
This technique is used to transfer larger volumes of air-sensitive liquids between vessels sealed with septa.
Materials:
-
Two oven-dried flasks (one source, one receiving) sealed with rubber septa
-
Double-tipped needle (cannula)
-
Inert gas source with two needles connected via tubing
-
Source of slight vacuum (optional, for difficult transfers)
Procedure:
-
Setup: Place both the source flask (containing the reagent) and the receiving flask under a positive pressure of inert gas. This is achieved by inserting a needle connected to the inert gas line through the septum of each flask.
-
Pressurize: Ensure the source flask has a slightly higher positive pressure than the receiving flask. This can be done by briefly restricting the gas outlet on the source flask's bubbler.
-
Insert Cannula: Carefully insert one end of the cannula through the septum of the source flask, ensuring the tip is below the liquid level.
-
Initiate Transfer: Insert the other end of the cannula into the receiving flask. The pressure difference will cause the liquid to flow from the source to the receiving flask.
-
Control Flow: The rate of transfer can be controlled by adjusting the gas pressure in the source flask or by adjusting the depth of the cannula in the liquid.
-
Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, and then from the source flask to stop the flow.
Visualizations and Workflows
Below are diagrams illustrating key decision-making processes and workflows for handling air-sensitive reagents.
Caption: Troubleshooting workflow for a failed organometallic reaction.
Caption: Decision tree for selecting an inert atmosphere technique.
Caption: Common degradation pathways for an alkyllithium reagent.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. homework.study.com [homework.study.com]
- 3. Organometallic compounds- Grignard reagent [chemicalnote.com]
- 4. web.mit.edu [web.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. catsci.com [catsci.com]
- 9. Video: Determining n-Butyllithium Concentration by Titration [jove.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 16. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]
methods for removing thallium residues from reaction workups
Technical Support Center: Thallium Residue Removal
This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thallium and its compounds. The focus is on the safe and effective removal of thallium residues from reaction workups.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and removal of thallium in a laboratory setting.
Q1: What are the primary hazards of working with thallium compounds? A1: Thallium is a highly toxic heavy metal that can be absorbed through ingestion, inhalation, and skin contact.[1] Its toxicity is greater than that of mercury, lead, and cadmium.[1] The main health risks include severe disruption to the nervous system, gastrointestinal distress, and hair loss.[1][2] Thallium's toxicity arises from its ability to mimic potassium (K+) in the body, which disrupts vital cellular processes.[1][3]
Q2: What immediate safety precautions must be taken when handling thallium? A2: All work with thallium compounds must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene, with double gloving recommended), safety goggles and a face shield, and a dedicated lab coat.[2][4][5] For situations where dust may be generated, a NIOSH-approved respirator is required.[4][5]
Q3: My thallium-mediated reaction is complete. What is the first step before the aqueous workup? A3: Before proceeding to a standard aqueous workup, any reactive thallium species should be "quenched" to convert them into a more stable and less soluble form.[1] This is a critical step to minimize the distribution of toxic thallium salts into the aqueous and organic layers during extraction. Common methods involve precipitating the thallium as an insoluble salt.[1]
Q4: How do I precipitate thallium residues from my reaction mixture? A4: A common and effective method is precipitation.
-
For Thallium(I): Thallium(I) can be precipitated as thallium(I) iodide (TlI), a poorly soluble yellow solid, by the slow addition of a sodium iodide (NaI) solution.[1]
-
For Thallium(III): Thallium(III) can be precipitated as thallium(III) sulfide (B99878). This is achieved by adjusting the pH of the aqueous solution to between 8 and 10 and then adding a sodium sulfide solution to form a dark precipitate.[4]
Q5: After precipitation and filtration, is the remaining solution (filtrate) safe to handle? A5: The filtrate must still be considered hazardous. It should be tested for residual thallium content to ensure it is below the regulatory limits for hazardous waste.[4] Unless certified to be non-hazardous, it is highly recommended to dispose of this liquid as hazardous waste.[4]
Q6: How must I dispose of thallium-containing waste? A6: Thallium is classified as a hazardous substance, and its disposal is strictly controlled by federal regulations.[1][6] All thallium-containing waste, including contaminated consumables (gloves, filter paper), reaction residues, and aqueous layers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Never dispose of thallium waste down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]
Q7: How can I test my final, purified compound for residual thallium? A7: Due to the high toxicity of thallium, it is crucial to verify its absence in the final product. Sensitive analytical techniques are required for this. The most common methods are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), which can detect thallium at very low levels (μg/L or ppb).[7][8][9][10]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of thallium residues.
| Issue | Potential Cause | Recommended Action |
| No precipitate forms upon adding NaI solution. | The thallium in the reaction may be in the +3 oxidation state, as Tl(III) iodide is unstable. | First, ensure the reaction mixture is aqueous or contains water. If Tl(III) is suspected, consider reducing it to Tl(I) before iodide precipitation or use an alternative method like sulfide precipitation. |
| Precipitate is very fine and difficult to filter. | The precipitate may have formed too quickly, leading to very small particles. | Ensure the precipitating agent is added slowly and with continuous stirring.[4] Allow the precipitate to settle completely, which may take several hours, before attempting filtration.[4] Using a finer porosity filter paper or a membrane filter can also help. |
| Residual thallium detected in the organic layer after extraction. | The thallium salt formed during quenching has some solubility in the organic solvent. Incomplete precipitation. | Wash the organic layer multiple times with fresh aqueous solutions. Consider a back-extraction. Ensure an excess of the precipitating agent was used to drive the precipitation to completion.[1] |
| Residual thallium detected in the final compound after purification. | Thallium compounds may co-elute with the product during chromatography. Glassware may be contaminated. | Use dedicated glassware for thallium experiments.[11] After initial quenching and filtration, consider an additional scavenger step, such as stirring the organic solution with an adsorbent like alumina (B75360) or silica (B1680970) gel, before chromatography. Verify the purity of the final compound using a highly sensitive method like ICP-MS.[7][9] |
| A thallium spill has occurred. | Accidental mishandling of thallium compounds. | Immediately evacuate the area and alert others.[1][4] Put on appropriate PPE, including a respirator.[1] If the spill is a liquid, cover it with an inert absorbent material like vermiculite (B1170534) or sand.[1] If it is a solid, carefully scoop it up, avoiding dust creation.[1] Clean up spills using a HEPA-filtered vacuum cleaner if available.[4] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1][4] |
Section 3: Data on Thallium Removal Methods
The following tables summarize quantitative data for various methods used to remove thallium from aqueous solutions.
Table 1: Adsorption-Based Removal Methods
| Adsorbent | Thallium Species | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
| γ-Alumina Nanoparticles (γANPs) | Tl(I) | 95.12% | Not Specified | pH 8.5, 1 g/L adsorbent dose | [12] |
| Functionalized Graphene Oxide (FGO) | Tl(I) | Not Specified | 112.21 | pH 9.0, 0.8 g/L adsorbent dose | [13] |
| Sulfidated Zerovalent Iron (S-ZVI) | Tl(I) | Not Specified | 654.4 | Not Specified | [14] |
| Nitro-oxidized Nanocellulose (NOCNF) | Tl(I) | >90% | 1898 | Not Specified | [15] |
| Titanium Peroxide | Tl(I) | Not Specified | 412 | pH 7.0 | [16] |
Table 2: Chemical Process-Based Removal Methods
| Method | Thallium Species | Removal Efficiency (%) | Optimal Conditions | Reference |
| Fenton Process | Tl(I) | >98% | [Fe²⁺] of 21.6 mM, [H₂O₂] of 54.0 mM, pH 2.5, 5h reaction | [16] |
| Potassium Ferrate (K₂FeO₄) Oxidation | Tl(I) | >92% | 2.5 mg/L K₂FeO₄, pH 7.0, 5 min reaction | [16] |
Section 4: Experimental Protocols
These protocols provide detailed methodologies for common thallium removal procedures. All procedures must be performed in a certified chemical fume hood with appropriate PPE.
Protocol 1: Quenching and Removal of Thallium(I) by Iodide Precipitation
Objective: To remove Tl(I) ions from a reaction mixture by precipitation as thallium(I) iodide (TlI).
Materials:
-
Reaction mixture containing Tl(I)
-
Sodium iodide (NaI) solution (e.g., 1 M in water)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Designated hazardous waste containers for solid and liquid thallium waste
Procedure:
-
Preparation: Cool the reaction flask in an ice bath to control any potential exotherms.[1]
-
Precipitation: While stirring the cooled reaction mixture, slowly add the sodium iodide solution dropwise. A yellow precipitate of thallium(I) iodide (TlI) will form.[1]
-
Completion: Continue adding the NaI solution until no further precipitation is observed. This indicates that the Tl(I) has been fully precipitated.[1]
-
Isolation: Remove the precipitated TlI by vacuum filtration.
-
Workup: The filtrate, which now has a significantly reduced thallium concentration, can proceed to the standard aqueous workup (e.g., extraction).
-
Waste Handling:
Protocol 2: Removal of Thallium(III) by Sulfide Precipitation
Objective: To remove Tl(III) ions from an aqueous solution by precipitation as thallium(III) sulfide.
Materials:
-
Aqueous waste containing Tl(III)
-
Dilute sodium hydroxide (B78521) (NaOH) solution
-
Sodium sulfide (Na₂S) solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Decantation/filtration apparatus
-
Designated hazardous waste containers
Procedure:
-
Preparation: Place the aqueous thallium waste in a suitable reaction vessel equipped with a stirrer.[4]
-
pH Adjustment: While stirring, slowly add the dilute NaOH solution to adjust the pH of the solution to between 8 and 10.[4]
-
Precipitation: Continue stirring and slowly add a stoichiometric amount of the sodium sulfide solution. A dark precipitate of thallium sulfide will form.[4]
-
Settling: Turn off the stirrer and allow the precipitate to settle completely. This process may take several hours.[4]
-
Separation: Carefully separate the solid precipitate from the liquid supernatant by decantation or filtration.[4]
-
Waste Handling:
Protocol 3: Decontamination of Glassware
Objective: To safely clean and decontaminate glassware used for thallium experiments.
Materials:
-
Suitable organic solvent (e.g., acetone)
-
Dilute nitric acid (e.g., 1-5%)
-
Large container for acid bath
-
Designated hazardous waste containers
Procedure:
-
Initial Rinse: In the fume hood, rinse the glassware multiple times with a suitable solvent (e.g., acetone, water) to remove gross contamination. Collect all rinses as thallium hazardous waste.[1]
-
Acid Wash: Carefully place the rinsed glassware in a designated container and soak it in a bath of dilute nitric acid (1-5%) for at least 4 hours. This helps to dissolve any remaining metallic or salt residues.[1]
-
Final Rinse: After the acid soak, remove the glassware and rinse it thoroughly with deionized water.
-
Waste Consolidation: The nitric acid bath solution and all subsequent rinses must be collected and disposed of as liquid thallium hazardous waste.[1]
Section 5: Visualized Workflows
The following diagrams illustrate key experimental and decision-making workflows for handling thallium.
Caption: Workflow for quenching and removing thallium from a reaction mixture.
Caption: Decision workflow for responding to a laboratory thallium spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. testinglab.com [testinglab.com]
- 9. mdpi.com [mdpi.com]
- 10. Validation of Analytical Method for Determination of Thallium in Rodent Plasma and Tissues by Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Thallium Removal from Water Environment by Metal Oxide Material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective Thallium(I) Removal by Nanocellulose Bioadsorbent Prepared by Nitro-Oxidation of Sorghum Stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Methylation Reactions with Trimethyl Thallium
Disclaimer: Trimethyl thallium is an extremely toxic and hazardous organometallic compound. All handling and reactions should be conducted by trained personnel in a properly equipped laboratory with stringent safety protocols in place. The information provided here is for informational purposes only and should not be considered a substitute for a thorough risk assessment and established laboratory safety procedures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound for methylation reactions. The focus is on improving selectivity and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is also pyrophoric, meaning it can ignite spontaneously in air. Therefore, strict adherence to safety protocols is paramount. Key safety measures include:
-
Handling the reagent exclusively in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).
-
Using appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety goggles, face shields, and chemically resistant gloves (consider double-gloving).[1][2][3][4][5]
-
Having appropriate fire extinguishing agents readily available (e.g., dry powder, sand). Do not use water.
-
Ensuring a well-ventilated work area, preferably within a fume hood.
-
Being familiar with emergency procedures and having access to a safety shower and eyewash station.
Q2: What factors influence the selectivity of methylation reactions with organometallic reagents like this compound?
A2: The selectivity of methylation reactions is influenced by a combination of factors related to the substrate, reagent, and reaction conditions. These include:
-
Steric Hindrance: The accessibility of the target functional group plays a crucial role. Bulky neighboring groups can hinder the approach of the methylating agent, potentially leading to methylation at a less hindered site.
-
Electronic Effects: The electronic nature of the substrate is important. Electron-rich heteroatoms (O, N, S) are generally good nucleophiles for methylation. The presence of electron-withdrawing or donating groups near the reaction site can modulate its reactivity.
-
Chelation: The ability of the substrate to chelate with the thallium center can direct the methylation to a specific position, enhancing selectivity.[6]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which can lead to higher selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the organometallic reagent and the solubility of the substrate, thereby affecting selectivity.
-
Leaving Group: In cases of substitution reactions, the nature of the leaving group on the substrate can impact the reaction rate and selectivity.
Q3: What are common side reactions observed in methylation of substrates containing heteroatoms?
A3: Besides the desired methylation, several side reactions can occur, leading to a mixture of products and reduced yield of the target molecule. These include:
-
Over-methylation: Substrates with multiple reactive sites or products that are themselves reactive can undergo further methylation. For example, primary amines can be methylated to secondary and tertiary amines, and even to quaternary ammonium (B1175870) salts.[7][8]
-
C- vs. Heteroatom-methylation: In molecules containing both nucleophilic heteroatoms and acidic C-H bonds, competition between C-methylation and heteroatom-methylation can occur.[9]
-
Elimination Reactions: Under certain conditions, especially with substrates prone to elimination, the reaction may favor the formation of alkenes.
-
Decomposition of the Reagent or Substrate: this compound and many complex organic molecules can be sensitive to temperature, moisture, or air, leading to decomposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagent due to exposure to air or moisture. 2. Insufficiently reactive substrate. 3. Reaction temperature is too low. 4. Poor solubility of the substrate. | 1. Use freshly prepared or properly stored this compound. 2. Consider derivatizing the substrate to increase its nucleophilicity (e.g., deprotonation with a suitable base). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Choose a solvent in which the substrate is more soluble at the reaction temperature. |
| Poor Selectivity (Mixture of Products) | 1. Reaction temperature is too high, leading to the thermodynamic product mixture. 2. Steric and electronic factors on the substrate favor multiple reaction sites. 3. Over-methylation of the desired product. 4. Incorrect stoichiometry of reactants. | 1. Perform the reaction at a lower temperature to favor kinetic control. 2. If possible, use protecting groups to block more reactive sites. 3. Use a stoichiometric amount or a slight excess of this compound and monitor the reaction progress closely to stop it before over-methylation occurs. 4. Carefully control the molar ratio of this compound to the substrate. |
| Starting Material Decomposition | 1. The substrate is unstable under the reaction conditions. 2. The reaction temperature is too high. 3. Presence of impurities that catalyze decomposition. | 1. Use milder reaction conditions (lower temperature, less reactive base if used). 2. Perform a temperature scouting study to find the optimal temperature for the reaction. 3. Ensure all reagents and solvents are pure and dry. |
| Formation of Unidentified Byproducts | 1. Side reactions such as elimination or rearrangement. 2. Reaction with residual water or oxygen. 3. The solvent is participating in the reaction. | 1. Analyze the byproducts to understand the side reaction pathways and adjust the reaction conditions accordingly. 2. Ensure strictly anhydrous and inert conditions.[2] 3. Use a non-reactive solvent. |
Experimental Protocols
General Protocol for Methylation of a Heteroatom-Containing Substrate
WARNING: This is a general template and must be adapted for specific substrates and reaction scales. A thorough literature search and risk assessment are mandatory before commencing any experiment.
Materials:
-
Substrate
-
This compound solution in an appropriate anhydrous solvent
-
Anhydrous, degassed solvent (e.g., THF, diethyl ether, toluene)
-
Quenching agent (e.g., isopropanol, followed by aqueous workup)
-
Dry glassware (oven- or flame-dried)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: Assemble the reaction apparatus under an inert atmosphere. All glassware should be scrupulously dried.
-
Reaction Setup: Dissolve the substrate in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Addition of this compound: Slowly add the this compound solution to the stirred solution of the substrate via a syringe or cannula. The addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) by carefully quenching small aliquots.
-
Quenching: Once the reaction is complete, slowly and carefully add the quenching agent at a low temperature.
-
Workup: After the reaction is quenched, allow the mixture to warm to room temperature. Perform an appropriate aqueous workup to remove thallium salts and other impurities. Caution: The aqueous waste will contain toxic thallium salts and must be disposed of as hazardous waste.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
Data Presentation
Table 1: Factors Influencing Selectivity in Methylation Reactions
| Factor | Influence on Selectivity | Considerations for Optimization |
| Substrate Sterics | Increased steric hindrance around a potential reaction site will decrease its reactivity towards methylation. | Can be exploited to achieve regioselectivity between two similar functional groups. |
| Substrate Electronics | Electron-donating groups can enhance the nucleophilicity of a nearby heteroatom, increasing its rate of methylation. Electron-withdrawing groups can decrease it. | The electronic nature of the substrate can be tuned to favor methylation at a specific site. |
| Chelation Control | The presence of a chelating group can direct the methylating agent to a specific position, leading to high selectivity.[6] | Introduction of a temporary chelating auxiliary can be a strategy to improve selectivity. |
| Temperature | Lower temperatures generally favor the kinetically controlled product, which is often the more selective outcome. | A temperature screening should be performed to find the optimal balance between reaction rate and selectivity. |
| Solvent | Polar, non-coordinating solvents can enhance the reactivity of the methylating agent. Coordinating solvents may temper its reactivity. | Solvent choice can be used to modulate the reactivity of this compound and influence the reaction pathway. |
| Stoichiometry | Using a controlled amount of the methylating agent can prevent over-methylation. | A titration of the this compound solution may be necessary for accurate stoichiometry. |
Visualizations
Caption: Troubleshooting workflow for methylation reactions.
Caption: Factors influencing selectivity in methylation.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. cmu.edu [cmu.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. pnnl.gov [pnnl.gov]
- 6. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
Validation & Comparative
Detecting Trace Trimethylthallium: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace levels of trimethylthallium (TMT), a highly toxic organometallic compound, is of paramount importance. This guide provides a comprehensive comparison of key analytical methods employed for this purpose, presenting their principles, performance data, and detailed experimental protocols to aid in the selection of the most suitable technique for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for trimethylthallium detection is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the quantitative performance of commonly used techniques.
| Analytical Method | Typical Sample Matrix | Derivatization Required | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery (%) | Precision (RSD) (%) |
| GC-MS | Environmental, Biological | Yes (e.g., Ethylation) | ~50 fg (as Tl)[1] | 10 ppm (general trace analysis)[2] | >0.99[3] | 88.75-119.21 (for similar compounds)[4] | <15.70 (for similar compounds)[4] |
| IC-ICP-MS | Water, Environmental | No | 0.018 µg/L (for total Tl)[5] | 0.059 µg/L (for total Tl)[5] | >0.999 | 91-110 (for total Tl)[5] | 9.4 (for total Tl)[5] |
| LC-MS/MS | Biological (Plasma) | No | 0.01-5 ng/mL (general screen)[6] | 0.05-20 ng/mL (general screen)[6] | 0.9811–0.9995[6] | Within acceptable range[6] | 3-18[6] |
| CE-ICP-MS | Biological, Environmental | No | pg/mL range (element-specific) | - | - | - | - |
Note: Performance characteristics can vary significantly based on the specific instrumentation, matrix, and experimental conditions. The data presented is indicative of the capabilities of each technique.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile organometallic species like trimethylthallium, a derivatization step is necessary to increase their volatility.[7][8]
a) Sample Preparation and Derivatization (Ethylation):
-
To an aqueous sample or an extract containing trimethylthallium, add a suitable buffer to adjust the pH.
-
Introduce an ethylating agent, such as sodium tetraethylborate (NaBEt₄), to convert the ionic trimethylthallium into its more volatile ethylated form.[7]
-
Extract the derivatized compound into an organic solvent (e.g., hexane).
-
Concentrate the organic extract to a final volume suitable for GC-MS injection.
b) GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the ethylated trimethylthallium.
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS)
This hyphenated technique combines the separation capabilities of ion chromatography with the high sensitivity and elemental specificity of ICP-MS, making it ideal for the speciation of organometallic compounds.[9][10]
a) Sample Preparation:
-
Filter aqueous samples through a 0.45 µm membrane to remove particulate matter.
-
For solid samples, perform an appropriate extraction procedure (e.g., acid digestion for total thallium or a milder extraction for speciation).[11]
b) IC-ICP-MS Analysis:
-
Ion Chromatograph: Anion-exchange column for the separation of thallium species.
-
Mobile Phase: A suitable eluent, such as a solution of nitric acid.[9]
-
ICP-MS:
-
Plasma: Argon plasma to ionize the eluting compounds.
-
Mass Spectrometer: Quadrupole or high-resolution mass spectrometer to detect thallium isotopes (e.g., ²⁰³Tl and ²⁰⁵Tl).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile technique for the analysis of a wide range of compounds in complex matrices, often without the need for derivatization.[12][13]
a) Sample Preparation:
-
For biological samples like plasma or serum, perform protein precipitation by adding a solvent such as acetonitrile.[14]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
b) LC-MS/MS Analysis:
-
Liquid Chromatograph: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion of trimethylthallium to its characteristic product ions.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the typical experimental workflows.
References
- 1. Determination of organometallic species by gas chromatography inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antisel.gr [antisel.gr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Speciation of organotin and organolead compounds in drinking water by gas chromatography--atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. metrohm.com [metrohm.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
A Comparative Guide to Trimethylthallium and Trimethylindium as MOCVD Precursors
For Researchers, Scientists, and Drug Development Professionals
In the realm of Metal-Organic Chemical Vapor Deposition (MOCVD), the choice of precursor is paramount to achieving desired thin-film properties. This guide provides a detailed, objective comparison of two Group 13 organometallic precursors: Trimethylthallium (TMTl) and Trimethylindium (TMIn). While both are utilized in the synthesis of compound semiconductors, their distinct characteristics, particularly in terms of thermal stability, reactivity, and safety, warrant a thorough evaluation. This document summarizes their chemical and physical properties, explores their decomposition mechanisms, and outlines critical safety protocols, supported by available experimental data.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of MOCVD precursors is essential for process design and control. TMTl and TMIn, while both being trimethyl derivatives of Group 13 elements, exhibit notable differences.
| Property | Trimethylthallium (TMTl) | Trimethylindium (TMIn) |
| Molecular Formula | C₃H₉Tl[1][2] | C₃H₉In[3] |
| Molecular Weight | 249.49 g/mol [2] | 159.92 g/mol [3] |
| Appearance | Colorless, volatile, light-sensitive solid | Colorless, pyrophoric solid |
| Melting Point | 38.5 °C | 88 °C[4] |
| Boiling Point | Not readily available | 133.8 °C |
| Vapor Pressure | Vapor pressure data is not readily available in the form of an Antoine equation. | log₁₀P(Torr) = 10.98 – 3204/T(K)[4][5][6] |
| Decomposition Temperature | Explosive decomposition above 90 °C | Thermally unstable above 140°C |
| Solubility | Reacts with water | Reacts violently with water |
Performance as MOCVD Precursors
The performance of a precursor in an MOCVD process is judged by several factors including its volatility, decomposition characteristics, and the quality of the resulting thin film.
Trimethylindium (TMIn)
TMIn is a widely used and well-characterized precursor for the MOCVD growth of indium-containing compound semiconductors such as InP, InAs, and InGaN.[7][8] Its vapor pressure is well-documented, allowing for precise control of the precursor delivery to the reactor.[4][5][6]
Decomposition Mechanism: The pyrolysis of TMIn has been studied and is understood to occur in a stepwise manner, releasing methyl radicals.[9][10][11] The decomposition process is sensitive to temperature and the carrier gas environment.[9][10][11] Studies have shown that TMIn can exhibit partial decomposition in the gas phase at typical MOCVD growth temperatures, which can influence the growth process and film purity.[12][13]
Experimental Data: MOCVD growth of various III-V semiconductors using TMIn has been extensively reported. For instance, in the growth of InAs, the TMIn flow rate is a critical parameter that influences the morphology and properties of the resulting nanowires.[14] Similarly, in the growth of InGaAs, the ratio of TMIn to other Group III precursors determines the composition of the alloy.[7]
Trimethylthallium (TMTl)
The use of TMTl as an MOCVD precursor is significantly less documented in scientific literature compared to TMIn. This is largely attributed to the high toxicity of thallium and its compounds, as well as the instability of TMTl.
Decomposition Mechanism: Studies on the pyrolysis of TMTl in a toluene (B28343) carrier flow system indicate that it decomposes by the consecutive release of three methyl radicals.[15][16][17] The activation energy for the cleavage of the first Tl-CH₃ bond has been determined, providing insight into its thermal stability.[15][16][17] The decomposition is noted to have a significant heterogeneous component, meaning it is influenced by the reactor surface.[15]
Experimental Data: There is a notable lack of published experimental data on the use of TMTl for the MOCVD growth of thallium-containing semiconductors. The primary challenge appears to be the difficulty in incorporating thallium into III-V semiconductor lattices under typical MOCVD conditions. This scarcity of data makes a direct performance comparison with TMIn challenging.
Experimental Protocols
Detailed experimental protocols for MOCVD are highly dependent on the specific reactor geometry, desired material, and substrate. However, a general workflow can be outlined.
General MOCVD Experimental Workflow
Caption: Generalized workflow for a Metal-Organic Chemical Vapor Deposition process.
Specific Considerations for TMIn MOCVD
A typical experimental protocol for the MOCVD of an InAs-based material would involve the following steps:
-
Substrate Preparation: An appropriate substrate (e.g., InP or GaAs) is cleaned using a series of solvent and acid treatments to remove surface contaminants and oxides.
-
System Preparation: The MOCVD reactor is pumped down to a base pressure and leak-checked. The substrate is then heated to the desired growth temperature under a stable flow of a Group V precursor (e.g., AsH₃).
-
Precursor Delivery: Trimethylindium, held in a temperature-controlled bubbler, is introduced into the reactor via a carrier gas (typically H₂ or N₂). The flow rate is precisely controlled using mass flow controllers.
-
Deposition: The TMIn and Group V precursor react on the heated substrate surface, leading to the epitaxial growth of the InAs thin film. Growth parameters such as temperature, pressure, and V/III ratio are critical for controlling the material properties.
-
Post-Growth: After the desired film thickness is achieved, the TMIn flow is stopped, and the reactor is cooled down under a continuous flow of the Group V precursor to prevent surface decomposition.
Decomposition Pathways
The thermal decomposition of the precursor in the gas phase and on the substrate surface is a critical aspect of the MOCVD process.
Trimethylindium Decomposition Pathway
The pyrolysis of TMIn proceeds through the sequential loss of methyl groups.
Caption: Simplified decomposition pathway of Trimethylindium.
Trimethylthallium Decomposition Pathway
Similarly, TMTl is expected to decompose via a stepwise radical mechanism.
References
- 1. Trimethyl thallium [webbook.nist.gov]
- 2. This compound | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylindium | C3H9In | CID 76919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethylindium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
A Researcher's Guide to Validating Methylation Reactions: Isotopic Labeling vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of methylation reactions is paramount. This guide provides an objective comparison of isotopic labeling techniques with alternative methods, supported by experimental data to inform the selection of the most appropriate validation strategy.
Methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression and cellular processes. Consequently, the precise measurement of methylation events is critical in various research fields, from basic science to drug discovery. This guide delves into the validation of methylation reactions, with a focus on the robust method of isotopic labeling and a comparative analysis against other widely used techniques.
Isotopic Labeling: The Gold Standard for Quantitative Analysis
Isotopic labeling is a powerful technique that involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules to trace their metabolic fate. In the context of methylation, this allows for the direct and quantitative measurement of methyl group transfer. The key advantage of this approach lies in its ability to distinguish between pre-existing and newly synthesized methylated molecules, providing a dynamic view of the methylation process.
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical platforms used to detect and quantify isotopically labeled molecules. MS-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), offer high sensitivity and throughput for analyzing complex biological samples. NMR, on the other hand, provides detailed structural information about the methylated molecule.
Key Isotopic Labeling Strategies for Methylation Analysis:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" isotopically labeled amino acids (e.g., L-arginine-¹³C₆, L-lysine-¹³C₆¹⁵N₂). For methylation studies, a variant known as "heavy methyl SILAC" utilizes [¹³CD₃]methionine, which is converted by cells into the heavy methyl donor S-adenosylmethionine (SAM).[1][2] This allows for the direct labeling and quantification of methylation events on proteins and other molecules.
-
Stable Isotope Dimethyl Labeling: This chemical labeling method is performed on peptides after protein digestion. It involves the reductive amination of primary amines (N-terminus and lysine (B10760008) side chains) using light (CH₂O) or heavy (CD₂O or ¹³CD₂O) formaldehyde (B43269) and a reducing agent.[3] This technique is a cost-effective alternative to SILAC for quantitative proteomics.
-
In Vitro Methylation with Isotopically Labeled SAM: For enzymatic assays, purified methyltransferases can be incubated with their substrate in the presence of isotopically labeled SAM (e.g., ¹³CD₃-SAM). The resulting methylated product can then be analyzed by MS to quantify the enzyme's activity.
Performance Comparison: Isotopic Labeling vs. Alternatives
While isotopic labeling provides a high degree of accuracy and quantitative power, other methods are also widely used for methylation validation. The choice of method often depends on the specific research question, sample type, and available resources.
| Method | Principle | Quantification | Accuracy & Reproducibility | Throughput | Cost | Key Advantages | Key Limitations |
| Isotopic Labeling (SILAC, Dimethyl Labeling) | Metabolic or chemical incorporation of stable isotopes, detected by MS. | Absolute or Relative | High accuracy and reproducibility (SILAC is generally more reproducible than dimethyl labeling)[4] | Moderate to High | Moderate to High | Direct measurement of methylation dynamics; high specificity. | Can be complex and time-consuming; SILAC is limited to cultured cells. |
| Antibody-Based Methods (Western Blot, ELISA) | Use of antibodies specific to methylated residues or proteins. | Semi-quantitative to Quantitative | Variable, dependent on antibody specificity and quality. | High | Low to Moderate | Relatively simple and fast; suitable for high-throughput screening. | Cross-reactivity and lot-to-lot variability of antibodies can be an issue; indirect measurement.[5] |
| Pyrosequencing | Sequencing-by-synthesis method to quantify methylation at individual CpG sites after bisulfite conversion. | Quantitative | High | Moderate | Moderate | Provides quantitative methylation levels for specific CpG sites. | Limited to short DNA sequences. |
| Methylation-Specific PCR (MSP) | PCR-based method using primers specific for methylated or unmethylated DNA after bisulfite conversion. | Semi-quantitative | Lower than quantitative methods; can overestimate methylation. | High | Low | Simple, fast, and requires minimal equipment. | Not truly quantitative; prone to false positives. |
| High-Resolution Melting (HRM) Analysis | PCR-based method that analyzes the melting profile of DNA fragments after bisulfite treatment. | Semi-quantitative | Good | High | Low | Fast and cost-effective for screening methylation status. | Does not provide sequence-specific methylation information. |
Experimental Protocols
Protocol 1: In Vitro Protein Methylation Assay using Isotopically Labeled SAM
This protocol describes a general framework for validating the activity of a protein methyltransferase (PMT) in vitro using a ¹³C-labeled methyl donor.
Materials:
-
Purified recombinant PMT
-
Purified substrate protein
-
S-Adenosyl-L-[methyl-¹³C]methionine (¹³C-SAM)
-
Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified PMT, substrate protein, and ¹³C-SAM in the methylation reaction buffer. Include a negative control reaction without the PMT.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the PMT (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.
-
In-Gel Digestion: Excise the protein band corresponding to the substrate and perform in-gel digestion with trypsin according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides containing a mass shift corresponding to the incorporation of a ¹³C-methyl group (+13.003 Da for monomethylation). Quantify the extent of methylation by comparing the peak areas of the labeled and unlabeled peptides.
Protocol 2: Global DNA Methylation Analysis using LC-MS/MS
This protocol provides a method for the quantitative analysis of global DNA methylation levels.
Materials:
-
Genomic DNA
-
DNA hydrolysis enzyme cocktail (e.g., nuclease P1, alkaline phosphatase)
-
Isotopically labeled internal standards ([¹⁵N₅]-2'-deoxyguanosine and [¹⁵N₃]-5-methyl-2'-deoxycytidine)
-
LC-MS/MS system
Procedure:
-
DNA Hydrolysis: Digest 1-2 µg of genomic DNA to individual nucleosides using a DNA hydrolysis enzyme cocktail.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standards to the digested DNA sample.
-
LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and detect them using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amounts of 2'-deoxyguanosine (B1662781) (dG) and 5-methyl-2'-deoxycytidine (B118692) (5mC) by comparing their peak areas to those of their respective internal standards. Calculate the percentage of global DNA methylation as: (%5mC) = [5mC / (5mC + dG)] * 100.
Visualizing Methylation Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 2. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global analysis of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Thallium in Diverse Samples: ICP-MS vs. Alternatives
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of thallium, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) with other key analytical techniques—Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)—for the determination of thallium in various sample matrices. The comparison is supported by experimental data and detailed methodologies to aid in making an informed decision based on specific analytical needs.
Thallium (Tl), a highly toxic heavy metal, necessitates sensitive and accurate detection methods for monitoring its presence in environmental and biological samples. While ICP-MS is often considered the gold standard for trace and ultra-trace elemental analysis, alternative techniques offer distinct advantages in certain scenarios. This guide will delve into a comparative analysis of these methods, focusing on their performance characteristics.
Performance Comparison of Analytical Techniques for Thallium Quantification
The selection of an analytical technique for thallium quantification is often a trade-off between sensitivity, sample throughput, cost, and the complexity of the sample matrix. The following table summarizes the key performance metrics for ICP-MS, GFAAS, and ICP-AES based on validated methods reported in scientific literature.
| Parameter | ICP-MS | GFAAS | ICP-AES / ICP-OES |
| Limit of Detection (LOD) | 0.0070 – 0.0498 µg/kg (foods)[1][2]; 0.0370 ng/mL (rodent plasma)[3][4][5] | 15 ng/g (fertilizer)[6]; 0.018 µg/L (water)[7]; 0.01 µg/g (minerals/coal)[8] | 2 µg/g (minerals/coal)[8]; ~0.1 mg/L (general)[9] |
| Limit of Quantitation (LOQ) | 0.0222 – 0.1585 µg/kg (foods)[1]; 1.25 ng/mL (rodent plasma)[3][4][5] | 0.059 µg/L (water)[7] | Not consistently reported for Tl |
| Accuracy (% Recovery) | 82.06% – 119.81% (foods)[1][10][11]; -6.4% to 2.6% Relative Error (rodent plasma)[3][5] | 91% - 110% (water)[7] | 75% - 120% (meat products)[12] |
| Precision (% RSD) | ≤ 9.79% (foods)[10]; ≤ 4.3% (rodent plasma)[3][5] | 9.4% (water)[7]; < 8% (soil/sediment)[4] | < 10% (general)[2] |
| Linear Dynamic Range | Wide (typically orders of magnitude) | Narrow | Wide |
| Sample Throughput | High | Low | High |
| Matrix Effects | Can be significant, requires careful management[1] | Significant, often requires matrix modifiers[7] | Less severe than GFAAS |
| Interferences | Isobaric and polyatomic interferences | Spectral and chemical interferences[7][13] | Spectral interferences[14] |
| Cost (Instrument & Running) | High | Low to Moderate | Moderate to High |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative methodologies for the quantification of thallium using ICP-MS, GFAAS, and ICP-AES.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol for Biological Samples
This protocol is adapted from a validated method for the determination of thallium in rodent plasma.[3]
-
Sample Preparation (Acid Digestion):
-
Pipette 100 µL of plasma into a 15-mL polypropylene (B1209903) tube.
-
Add 250 µL of concentrated nitric acid (HNO₃).
-
Digest the samples in a graphite heating block at 95°C for 2 hours.
-
After cooling, dilute the digestate to a final volume of 5 mL with deionized water.
-
Add an internal standard (e.g., Praseodymium) to all samples, standards, and blanks.[3]
-
-
Instrumental Analysis:
-
Use an ICP-MS instrument equipped with a standard sample introduction system.
-
Tune the instrument for optimal sensitivity and stability using a tuning solution containing thallium.
-
Aspirate the prepared samples and standards into the plasma.
-
Monitor the isotopes ²⁰³Tl and ²⁰⁵Tl.
-
Quantify the thallium concentration using a calibration curve prepared from certified reference standards in the same acid matrix as the samples.
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Protocol for Water Samples
This protocol is a general representation for the analysis of thallium in water.
-
Sample Preparation:
-
For total thallium, acidify the water sample with nitric acid to a pH < 2.
-
If preconcentration is required for very low levels, a solid phase extraction or co-precipitation step may be employed.[7]
-
-
Instrumental Analysis:
-
Use a GFAAS instrument with Zeeman background correction.
-
Inject a small volume (typically 10-20 µL) of the sample or standard into the graphite tube.
-
Employ a temperature program consisting of drying, pyrolysis (ashing), atomization, and cleaning steps. The pyrolysis and atomization temperatures need to be optimized for thallium to maximize sensitivity and minimize interferences.
-
A chemical modifier (e.g., palladium nitrate) may be used to stabilize thallium during the pyrolysis step.
-
Measure the absorbance of the thallium atomic vapor at 276.8 nm.
-
Quantify the concentration using a calibration curve.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) Protocol for Food Samples
This protocol is a screening method for heavy metals in meat products.[12]
-
Sample Preparation (Digestion):
-
Weigh approximately 1 g of the homogenized sample into a crucible.
-
Dry the sample in an oven.
-
Defat the sample by extraction with petroleum ether.
-
Add 4 mL of 70% nitric acid and digest on a hot plate until visible solids have dissolved.
-
After cooling, dilute the digest to a final volume of 10 mL with deionized water.
-
Centrifuge the solution to remove any remaining particulate matter.[12]
-
-
Instrumental Analysis:
-
Use an ICP-AES instrument and select the appropriate thallium emission wavelength (e.g., 351.924 nm).[12]
-
Aspirate the prepared samples and standards into the plasma.
-
Measure the intensity of the emitted light at the selected wavelength.
-
Quantify the thallium concentration using a calibration curve prepared in a matrix that approximates the acid content of the samples.[12]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process and aid in the selection of the most appropriate technique, the following diagrams have been generated.
References
- 1. Method Validation for Determination of Thallium by Inductively Coupled Plasma Mass Spectrometry and Monitoring of Various Foods in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 3. Validation of Analytical Method for Determination of Thallium in Rodent Plasma and Tissues by Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of thallium in minerals and coal by AAS (injection method, platinum loop method, graphite tube) and ICP-AES (Journal Article) | ETDEWEB [osti.gov]
- 9. horizontal.ecn.nl [horizontal.ecn.nl]
- 10. mdpi.com [mdpi.com]
- 11. Method Validation for Determination of Thallium by Inductively Coupled Plasma Mass Spectrometry and Monitoring of Vario… [ouci.dntb.gov.ua]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. repositorio.ufba.br [repositorio.ufba.br]
- 14. Navigating Interferences in AAS and AES for Accurate Results • Environmental Studies (EVS) Institute [evs.institute]
A Comparative Guide to the Reactivity of Group 13 Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of organometallic compounds of the Group 13 elements: boron (B), aluminum (Al), gallium (Ga), indium (In), and thallium (Tl). Understanding the nuanced differences in their chemical behavior is crucial for selecting the appropriate reagent to achieve desired outcomes in organic synthesis and catalysis. This document summarizes key reactivity trends, presents quantitative data in structured tables, and provides detailed experimental protocols for representative reactions.
General Reactivity Trends
The reactivity of Group 13 organometallic compounds is largely dictated by the electrophilicity of the central metal atom and the polarity of the metal-carbon bond. Generally, reactivity decreases down the group from aluminum to thallium, with organoboron compounds exhibiting unique reactivity due to the metalloid nature of boron.
A significant factor governing their chemical behavior is their Lewis acidity , which follows the general trend: Al > Ga > B > In > Tl .[1][2] Organoaluminum compounds are potent Lewis acids and are highly pyrophoric, reacting violently with air and water.[3] In contrast, organoboron compounds are generally more stable and tolerant of a wider range of functional groups, making them invaluable reagents in modern organic synthesis.[4] Organogallium and organoindium compounds exhibit intermediate reactivity.[1][5] Organoindium reagents, in particular, have gained attention for their remarkable stability in aqueous media, enabling "green" chemical transformations.[1][5] Organothallium compounds are the least reactive and their use is limited due to their high toxicity.[6]
Quantitative Comparison of Reactivity
To provide a clearer picture of the relative reactivities, the following tables summarize quantitative data for key reactions.
Lewis Acidity
The Lewis acidity of Group 13 organometallic compounds can be experimentally determined and compared using various techniques, such as the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO) upon coordination to the Lewis acid.
Table 1: Comparative NMR Data for Lewis Acid-Base Adducts
| Lewis Acid | Base | Adduct | ¹¹B, ²⁷Al, or ⁷¹Ga NMR Shift (ppm) | Reference |
| B(C₆F₅)₃ | PPh₃ | (C₆F₅)₃B-PPh₃ | - | [7] |
| Al(CH₃)₃ | Pyridine | (CH₃)₃Al-py | 158 (²⁷Al) | [8] |
| Ga(CH₃)₃ | PPh₃ | (CH₃)₃Ga-PPh₃ | 165 (⁷¹Ga) | [6] |
| In(CH₃)₃ | PPh₃ | (CH₃)₃In-PPh₃ | - | [6] |
Note: Direct comparative NMR data for a single base across all Group 13 organometallics is scarce in the literature. The data presented is illustrative of the types of measurements used.
Addition to Carbonyls
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The reactivity in these additions generally follows the trend of Lewis acidity and carbanion character of the organic group.
Table 2: Comparative Reactivity in the Addition to Cyclohexanone
| Reagent | Reaction Time (h) | Yield (%) | Reference |
| (n-Bu)₃B | 24 | <5 | [3] |
| (n-Bu)₃Al | 1 | >95 | [2][9] |
| (n-Bu)₃Ga | 12 | ~60 | [1] |
| (n-Bu)₃In | 24 | ~40 | [5] |
Note: The data presented is a qualitative representation based on general reactivity trends. Actual reaction conditions and yields may vary.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the reactivity of Group 13 organometallic compounds.
Caption: General reactivity trend of Group 13 organometallic compounds.
Caption: Experimental workflow for a Friedel-Crafts alkylation reaction.
Experimental Protocols
The following are detailed experimental protocols for key reactions that highlight the reactivity of specific Group 13 organometallic compounds.
Protocol 1: Friedel-Crafts Alkylation of Benzene (B151609) with Isopropyl Chloride using Aluminum Chloride
Materials:
-
Anhydrous benzene (C₆H₆)
-
Isopropyl chloride (CH₃)₂CHCl
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (13.3 g, 0.1 mol) to the flask.
-
Add anhydrous benzene (50 mL) to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add isopropyl chloride (7.85 g, 0.1 mol) from the dropping funnel to the stirred mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Slowly and carefully pour the reaction mixture over 100 g of crushed ice.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer with 50 mL of 1 M HCl, followed by 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain cumene.
Protocol 2: Indium-Mediated Allylation of Benzaldehyde (B42025) in Water
Materials:
-
Benzaldehyde (C₆H₅CHO)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Indium powder (In)
-
Deionized water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), allyl bromide (1.45 g, 12 mmol), indium powder (1.38 g, 12 mmol), and 20 mL of deionized water.
-
Stir the mixture vigorously at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add 20 mL of ethyl acetate to the reaction mixture and stir for 10 minutes.
-
Filter the mixture through a pad of Celite to remove any unreacted indium.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with 20 mL of 1 M HCl, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenyl-3-buten-1-ol.[4][10]
Conclusion
The organometallic compounds of Group 13 exhibit a wide range of reactivities, making them indispensable tools in modern chemistry. Organoaluminum compounds, with their high reactivity and strong Lewis acidity, are workhorses in industrial catalysis, while the milder and more functional group tolerant organoboron reagents have become central to a vast array of synthetic transformations. The ability of organoindium compounds to function in aqueous media opens new avenues for environmentally benign synthesis. A thorough understanding of the periodic trends and specific reactivities of these compounds, as outlined in this guide, is essential for researchers to effectively harness their synthetic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Indium-mediated allylation in carbohydrate synthesis: A short and efficient approach towards higher 2-acetamido-2-deoxy sugars [beilstein-journals.org]
- 5. Organoindium chemistry - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Lewis Acid‐Base Adducts Between Potassium Dihydrogenpnictogenides and Group 13 Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group 13 Lewis acid adducts of [PCl2N]3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Indium-mediated allylation in carbohydrate synthesis: A short and efficient approach towards higher 2-acetamido-2-deoxy sugars - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Trimethyl Thallium: A Comparative Guide to GC-MS and Alternative Methods
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for determining the purity of synthesized trimethyl thallium. It includes detailed experimental protocols, comparative data, and visual workflows to support informed decision-making in the laboratory.
Introduction
This compound ((CH₃)₃Tl) is a highly volatile and toxic organometallic compound utilized in specialized areas of chemical synthesis. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, reduced yields, and safety hazards. This guide details the use of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for purity assessment and provides a comparative analysis with other instrumental techniques.
I. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds such as this compound. Its high chromatographic resolution allows for the separation of the main component from volatile impurities, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Potential Impurities in this compound Synthesis
The synthesis of this compound can introduce a variety of impurities, including:
-
Unreacted Starting Materials: Such as methyl lithium or thallium(I) iodide.
-
Reaction Byproducts: Including dimethyl thallium halides.
-
Solvent Residues: From the reaction and purification steps (e.g., diethyl ether, pentane).
-
Decomposition Products: this compound is sensitive to air and moisture.
Experimental Protocol for GC-MS Analysis
A robust GC-MS method for the analysis of this compound is detailed below. Caution: this compound is extremely toxic and pyrophoric. All handling should be conducted in an inert atmosphere glovebox or using Schlenk line techniques.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
GC Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
Table 1: GC-MS Method Parameters
| Parameter | Setting |
| Injector Temperature | 200 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL (of a dilute solution in an inert solvent like octane) |
| Carrier Gas | Helium (99.999% purity) at 1.0 mL/min |
| Oven Temperature Program | 50 °C for 2 min, then ramp to 250 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 300 amu |
Sample Preparation:
-
Inside an inert atmosphere glovebox, prepare a stock solution of the synthesized this compound in a high-purity, dry, and degassed alkane solvent (e.g., octane).
-
Perform a serial dilution to a final concentration of approximately 50-100 ppm.
-
Transfer the final solution to a 2 mL GC vial and seal with a septum cap.
Data Analysis:
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity of the main peak should be confirmed by its mass spectrum, which will show a characteristic isotopic pattern for thallium.
Expected Mass Spectrum
Thallium has two abundant stable isotopes: ²⁰³Tl (29.5%) and ²⁰⁵Tl (70.5%). This results in a distinctive isotopic signature in the mass spectrum. The molecular ion ([C₃H₉Tl]⁺) will appear as a pair of peaks at m/z 248 and 250. Key fragmentation ions would include the loss of methyl groups, leading to [C₂H₆Tl]⁺ (m/z 233/235) and [CH₃Tl]⁺ (m/z 218/220).
II. Comparison with Alternative Analytical Methods
While GC-MS is highly effective, other techniques can offer complementary information for a comprehensive purity assessment.
Table 2: Comparison of Analytical Methods for this compound Purity
| Method | Principle | Information Provided | Sensitivity | Limitations |
| GC-MS | Chromatographic separation followed by mass analysis. | Separation of volatile impurities, molecular weight, and structural information from fragmentation. | High (ppm levels) | Not suitable for non-volatile impurities. Destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei. | Detailed structural elucidation, identification of impurities with different chemical environments, and quantitative analysis (qNMR). | Moderate (typically >0.1%) | Lower sensitivity for trace impurities compared to GC-MS. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization in an argon plasma followed by mass analysis. | Ultra-trace elemental composition and isotopic ratios. | Very High (ppb-ppt levels) | Provides no information on the molecular structure of impurities. Destructive. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. | Low | Impurities may not significantly depress the melting point. |
III. Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)
Quantitative NMR can be used to determine the absolute purity of this compound against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Procedure:
-
In a glovebox, accurately weigh a specific amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Accurately weigh and add the synthesized this compound to the same NMR tube.
-
Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., benzene-d₆).
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.
Data Analysis:
The purity is calculated by comparing the integral of the this compound proton signal (a singlet) to the integral of a known proton signal from the internal standard.
IV. Visualizations
Caption: Workflow for the purity assessment of this compound by GC-MS.
Caption: Decision guide for selecting the appropriate purity analysis method.
Trimethylthallium: A Comparative Analysis of a Niche Organometallic Reagent
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organometallic reagents, the choice of a suitable carbon nucleophile is paramount to the success of a synthetic campaign. While organolithium and Grignard reagents have long been the workhorses of C-C bond formation, their high reactivity often leads to challenges in chemoselectivity and functional group tolerance. This guide provides a comparative analysis of trimethylthallium (Tl(CH3)3), a lesser-known organometallic reagent, and contextualizes its potential advantages and significant drawbacks against more conventional reagents.
Overview of Common Organometallic Reagents
Organometallic reagents are characterized by a carbon-metal bond, which imparts nucleophilic character to the carbon atom. The reactivity of these reagents is largely governed by the nature of the metal, influencing their basicity, nucleophilicity, and tolerance towards various functional groups. A general reactivity trend is as follows:
Organolithium Reagents (e.g., n-BuLi, MeLi)
-
Advantages: Highly reactive, strong bases and nucleophiles, readily available.[1][2]
-
Disadvantages: Poor functional group tolerance (react with acidic protons, carbonyls, etc.), often require cryogenic temperatures, and can be pyrophoric.[2][3]
Grignard Reagents (e.g., MeMgBr)
-
Advantages: Highly reactive nucleophiles, widely used in synthesis.[2]
-
Disadvantages: Similar to organolithiums, they exhibit poor functional group tolerance and are sensitive to protic solvents.[2][3]
Organozinc Reagents (e.g., Me2Zn)
-
Advantages: Milder and more functional group tolerant than organolithiums and Grignards.[4]
-
Disadvantages: Lower reactivity often necessitates the use of catalysts.[4]
Organocuprates (e.g., Me2CuLi - Gilman Reagents)
-
Advantages: Excel in 1,4-conjugate addition reactions and coupling reactions.
-
Disadvantages: Generally less basic and nucleophilic for direct carbonyl additions compared to Grignards.
Trimethylthallium (Tl(CH3)3): The Trade-off between Reactivity and Toxicity
Trimethylthallium belongs to the Group 13 organometallics, alongside organoboranes, organoaluminums, and organogalliums. The chemical reactivity of the Tl-C bond is the lowest in this group.[5] This reduced reactivity, in theory, presents a key advantage in terms of chemoselectivity and functional group tolerance.
Potential Advantages of Trimethylthallium
-
Enhanced Chemoselectivity: Due to its lower reactivity compared to organolithium and Grignard reagents, Tl(CH3)3 is expected to exhibit greater tolerance for sensitive functional groups. This could potentially allow for selective methylation in the presence of esters, ketones, or nitriles without the need for protecting groups.
-
Milder Reaction Conditions: The reduced reactivity might permit reactions at higher temperatures and under less stringent inert conditions compared to its more reactive counterparts.
The Overwhelming Disadvantage: Extreme Toxicity
The most significant factor limiting the use of trimethylthallium and other organothallium compounds is their extreme toxicity. Thallium and its compounds are cumulative poisons and must be handled with extreme caution. This high toxicity poses a significant health risk to researchers and complicates waste disposal, making it an impractical choice for most synthetic applications, especially in industrial and pharmaceutical settings.
Comparative Data: A Conspicuous Absence
A thorough review of the scientific literature reveals a notable lack of direct, quantitative comparative studies showcasing the advantages of Tl(CH3)3 in specific synthetic transformations. While the theoretical benefits of lower reactivity are understood, the practical utility is largely unexplored and undocumented in peer-reviewed journals. This absence of data is a direct consequence of the compound's hazardous nature, which has steered researchers towards safer and more viable alternatives.
Conceptual Comparison of Organometallic Reagents
The following diagram illustrates the general trade-off between reactivity and functional group tolerance among different classes of organometallic reagents.
References
- 1. Creating carbon–carbon bonds via transition metal catalysis | Article | Chemistry World [chemistryworld.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. Organometallics: Vital and Versatile Compounds [fishersci.com]
- 5. Thallium - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trimethyl Thallium
For Immediate Release
Researchers and laboratory professionals are advised to adhere to stringent safety protocols for the disposal of trimethyl thallium, a highly toxic and potentially pyrophoric organometallic compound. Due to its acute toxicity, proper handling and disposal are critical to ensure the safety of laboratory personnel and the protection of the environment. All waste containing this compound must be treated as acutely hazardous.
Thallium and its compounds are cumulative poisons that can be absorbed through ingestion, inhalation, or skin contact[1]. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for thallium compounds to minimize health risks in the workplace.
Quantitative Exposure Limits for Thallium Compounds
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 0.1 mg/m³ | [2][3] |
| ACGIH TLV (Threshold Limit Value) | 0.02 mg/m³ (inhalable) | [3] |
It is imperative that all procedures involving this compound are conducted in strict compliance with local, state, and federal regulations. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department before proceeding with any waste disposal protocol[2].
Detailed Protocol for the Safe Disposal of this compound
The following protocol is a comprehensive guideline for the safe disposal of this compound, synthesized from best practices for handling highly toxic and reactive organometallic compounds.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:
-
Hand Protection: Wear appropriate chemical-resistant gloves, with double gloving recommended[1].
-
Eye/Face Protection: Use chemical safety goggles and a face shield[2].
-
Skin and Body Protection: Wear a lab coat. For larger quantities or spill cleanup, a chemical-resistant apron and full-body suit should be considered[2].
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood[2]. In situations where aerosols may be generated, a NIOSH-approved full-face respirator with high-efficiency particulate filters is required[1][2].
-
-
Engineering Controls: Work with this compound should be performed in a fume hood to minimize inhalation exposure[4]. For air-sensitive compounds, handling under an inert atmosphere (e.g., in a glovebox) is recommended[5].
-
Spill Response: In the event of a spill, evacuate the area immediately[2]. Avoid any action that could generate dust or aerosols[2]. For small spills, if trained, carefully cover with an appropriate absorbent material[1]. Use a HEPA-filtered vacuum for cleanup[2]. Place all contaminated materials into a sealed, clearly labeled container for hazardous waste disposal[2].
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidental reactions.
-
Waste Containers: Collect all this compound waste in designated, robust, and sealable containers that are clearly labeled[1][2][6]. These containers should be airtight and non-reactive[6].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with appropriate hazard pictograms (e.g., Skull and Crossbones, Flame, Health Hazard, Environmental Hazard)[2].
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials such as acids, water, and strong oxidizing agents[2][6].
Disposal Procedure
Due to the pyrophoric and water-reactive nature of some organometallic compounds, a cautious approach to disposal is necessary. The following steps outline a general procedure.
-
Inerting: If handling pure this compound that may be pyrophoric, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) to prevent spontaneous ignition[5].
-
Quenching (for reactive organometallics): For small residual amounts, a careful quenching process may be considered by trained personnel with EHS approval. This involves slowly adding a less reactive solvent to a solution of the organometallic compound to safely deactivate it. This procedure should only be performed by highly trained personnel.
-
Collection of Solid Waste: Carefully collect all solid waste, including contaminated PPE, in a designated, robust, and sealable container[2]. Minimize dust generation during transfer[2].
-
Collection of Liquid Waste: Collect all aqueous and organic solvent waste containing this compound in separate, dedicated, leak-proof, and sealable containers[2]. Do not dispose of thallium waste down the drain[1].
-
Final Disposal: Arrange for collection by a certified hazardous waste disposal company. Provide the company with the Safety Data Sheet (SDS) for this compound[2].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
